1-phenyl-1H-1,3-benzodiazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylbenzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQMNGQWESPAOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359478 | |
| Record name | 5-Amino-1-phenylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53897-95-3 | |
| Record name | 5-Amino-1-phenylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1H-1,3-benzodiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Mechanistic Evaluation of 1-Phenyl-1H-1,3-benzodiazol-5-amine: A Comprehensive Technical Guide
Executive Summary
The synthesis of 1-phenyl-1H-1,3-benzodiazol-5-amine (commonly referred to as 1-phenyl-1H-benzo[d]imidazol-5-amine) represents a critical workflow in both modern medicinal chemistry and advanced materials science. This technical guide deconstructs the synthesis of this highly privileged scaffold into a robust, three-phase protocol. By examining the causality behind each reagent selection and thermodynamic driving force, this document provides a self-validating framework designed for high-fidelity reproducibility.
Strategic Relevance & Scaffold Applications
The 1-phenyl-1H-1,3-benzodiazol-5-amine architecture is highly valued across two distinct scientific domains:
-
Medicinal Chemistry: The scaffold serves as a potent small-molecule inducer of cardiomyocyte differentiation from embryonic stem cells. The 1,5-disubstitution pattern is critical for binding affinity and upregulating cardiogenic gene biomarkers[1].
-
Materials Science: In the development of next-generation plastics, this molecule acts as a crucial diamine monomer. When polymerized, it forms characterized by ultra-high glass transition temperatures (
) and exceptional dimensional stability[2][3].
Retrosynthetic Analysis & Pathway Design
The construction of the benzimidazole core relies on the thermodynamic stability of the fused imidazole ring. The retrosynthetic strategy disconnects the core at the C2 position, leading back to an ortho-phenylenediamine derivative, which is further simplified to a commercially available dinitrohalobenzene.
Fig 1. Three-step synthetic workflow for 1-phenyl-1H-1,3-benzodiazol-5-amine.
Detailed Experimental Workflows (Self-Validating Protocols)
Phase I: Nucleophilic Aromatic Substitution (S Ar)
Objective: Synthesis of 2,4-dinitro-N-phenylaniline.
-
Protocol: To a solution of 1-chloro-2,4-dinitrobenzene (1.0 equiv) in absolute ethanol, add aniline (1.1 equiv) and anhydrous sodium acetate (1.2 equiv). Reflux the mixture for 4–6 hours. Cool the reaction to room temperature, filter the resulting precipitate, and wash with cold ethanol and water.
-
Causality & Validation: The two strongly electron-withdrawing nitro groups activate the chlorobenzene ring, lowering the LUMO energy and allowing facile S
Ar by the weakly nucleophilic aniline. Sodium acetate is specifically chosen as a mild base; it neutralizes the generated HCl to prevent aniline protonation without risking the hydrolysis of the dinitro compound that stronger bases (like NaOH) might cause. The formation of bright orange-red needles with a melting point of 157–159 °C confirms successful conversion[4].
Phase II: Global Nitro Reduction
Objective: Synthesis of N1-phenylbenzene-1,2,4-triamine.
-
Protocol: Dissolve 2,4-dinitro-N-phenylaniline in ethyl acetate. Add 10% Palladium on Carbon (Pd/C) (10% w/w). Purge the reaction vessel with nitrogen, then introduce hydrogen gas via a balloon or Parr shaker (approx. 1–2 atm). Stir vigorously at room temperature for 12–15 hours. Monitor via TLC until the yellow starting material spot disappears. Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo.
-
Causality & Validation: Pd/C-catalyzed hydrogenation provides a clean, global reduction of both nitro groups to primary amines. Unlike dissolving metal reductions (e.g., Fe/HCl or SnCl
), catalytic hydrogenation avoids the generation of heavy metal sludge and minimizes the risk of cleaving the sensitive C–N diphenylamine bond. The triamine is highly susceptible to air oxidation; thus, it must be used immediately in the next step or stored under inert gas.
Phase III: Regioselective Annulation
Objective: Cyclization to 1-phenyl-1H-1,3-benzodiazol-5-amine.
-
Protocol: To a flask containing 1.5 g (7.5 mmol) of N1-phenylbenzene-1,2,4-triamine, add 25 mL of 4 N HCl and 1 mL of formic acid[1]. Heat the mixture under reflux for 1–2 hours until no starting material is detected by TLC[1]. Cool the reaction to 0 °C in an ice bath. Carefully basify the mixture by adding solid NaOH until a pH of 11 is obtained[1]. Extract the aqueous fraction three times with ethyl acetate, dry over Na
SO , and concentrate. -
Causality & Validation: Formic acid acts as the C1 synthon. The 4 N HCl ensures the amines are protonated, modulating their nucleophilicity. The basicification step (pH 11) is the critical self-validating mechanism of this protocol: it not only neutralizes the acid to precipitate the free base benzimidazole but also hydrolyzes any off-target formamides that may have formed at the exocyclic 5-amino position, ensuring absolute product fidelity[1].
Mechanistic Insights: The Fidelity of Cyclization
A common concern in this synthesis is regioselectivity: why does the cyclization occur exclusively at the 1,2-diamine moiety rather than involving the 4-amino group?
The primary amine at position 2 is sterically accessible and highly nucleophilic, making it the first site of formylation. Once the N-(2-(phenylamino)-5-aminophenyl)formamide intermediate is generated, the adjacent secondary N-phenyl amine is perfectly pre-organized (due to the ortho relationship) to attack the formyl carbonyl. This intramolecular attack forms a hemiaminal, which rapidly dehydrates under acidic conditions to yield the fully aromatized, thermodynamically stable benzimidazole ring. The 4-amino group lacks an adjacent nucleophile, meaning any transient formylation at this site cannot cyclize and is subsequently cleaved during the pH 11 NaOH workup.
Fig 2. Mechanistic pathway of the regioselective benzimidazole annulation.
Quantitative Data & Analytics
The following table summarizes the expected quantitative metrics and key analytical markers for validating each phase of the synthesis.
| Phase | Target Intermediate / Product | Reagents | Reaction Time | Expected Yield | Key Analytical Marker |
| I | 2,4-Dinitro-N-phenylaniline | Aniline, NaOAc, EtOH | 4–6 h | 85–90% | Melting Point: 157–159 °C |
| II | N1-Phenylbenzene-1,2,4-triamine | H | 12–15 h | 90–95% | Disappearance of NO |
| III | 1-Phenyl-1H-1,3-benzodiazol-5-amine | HCOOH, 4 N HCl, NaOH | 1–2 h | 75–80% | Imidazole C2–H singlet at ~8.2 ppm via |
References
-
1,5-Disubstituted benzimidazoles that direct cardiomyocyte differentiation from mouse embryonic stem cells Journal of Medicinal Chemistry (via PMC) URL:[Link]
-
Preparation and characterization of soluble heat-resistant polyimide films containing bis-N-phenyl-benzimidazole High Performance Polymers URL:[Link]
-
Oxidative arylamination of 1,3-dinitrobenzene and 3-nitropyridine under anaerobic conditions: the dual role of the nitroarenes Arkivoc URL:[Link]
Sources
Definitive Structural Elucidation of 1-phenyl-1H-1,3-benzodiazol-5-amine: A Guide to NMR and MS Characterization
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The precise and unambiguous characterization of novel benzimidazole derivatives is therefore a critical step in the drug discovery and development pipeline. This technical guide provides a comprehensive, field-proven framework for the structural elucidation of a representative molecule, 1-phenyl-1H-1,3-benzodiazol-5-amine, using the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond rote protocols to explain the causality behind experimental choices, presenting an integrated, self-validating workflow designed for maximum scientific rigor and confidence in structural assignment.
Introduction: The Significance of the Benzimidazole Core
Benzimidazole derivatives are renowned for their wide spectrum of biological activities, including antimicrobial, antiviral, and anti-cancer properties.[1][3][4] Their structural similarity to naturally occurring purines allows them to interact with various biological targets, making them privileged structures in pharmaceutical research.[5] 1-phenyl-1H-1,3-benzodiazol-5-amine (or 1-phenylbenzimidazol-5-amine) incorporates key pharmacophoric features: a rigid benzimidazole core, a lipophilic N-phenyl substituent, and a strategic amino group for further functionalization or hydrogen bonding interactions. Accurate characterization is paramount, as subtle isomeric differences can lead to profound changes in efficacy and safety. This guide establishes a definitive analytical strategy to confirm the identity, purity, and structure of this compound.
Molecular Structure and Physicochemical Properties
A thorough understanding begins with the molecule's fundamental properties. The unambiguous assignment of each atom is the primary goal of the characterization workflow.
-
Molecular Formula: C₁₃H₁₁N₃[6]
-
Monoisotopic Mass: 209.0953 g/mol [6]
-
Common Synonyms: 1-phenylbenzimidazol-5-amine, 1-Phenyl-1H-benzo[d]imidazol-5-amine[6]
Caption: Structure of 1-phenyl-1H-1,3-benzodiazol-5-amine with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR is the gold standard for determining the carbon-hydrogen framework of small molecules. A multi-dimensional approach is essential for the unambiguous assignment of all proton and carbon signals, especially in a molecule with multiple aromatic regions.
Rationale for the NMR Strategy
A simple 1D ¹H NMR spectrum is insufficient for a molecule of this complexity. It would show a series of overlapping multiplets in the aromatic region, making definitive assignment impossible. Our strategy employs a suite of experiments to build the structure piece by piece:
-
¹H NMR: Provides an overview of proton environments and their relative numbers.
-
¹³C{¹H} NMR: Identifies the number of unique carbon environments.
-
DEPT-135: Differentiates between CH/CH₃ (positive) and CH₂ (negative) signals, leaving quaternary carbons absent.
-
2D COSY (Correlation Spectroscopy): Maps all ¹H-¹H spin-spin couplings, essential for tracing connectivity within the individual phenyl and benzimidazole rings.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond) ¹H-¹³C correlations. This is the key experiment for connecting the isolated structural fragments, such as linking the N-phenyl ring to the benzimidazole core at N1.
Caption: A logical workflow for complete NMR-based structure elucidation.
Predicted Spectral Data
The following tables summarize the anticipated NMR data based on known chemical shift principles and data from analogous structures found in the literature.[7][8][9][10] Chemical shifts are reported in ppm relative to a TMS standard.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Assigned Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H2 | ~8.3 | s | - | Singlet, isolated proton on imidazole ring. |
| H7 | ~7.8 | d | ~8.5 | Doublet, ortho to electron-withdrawing N1. |
| H4 | ~7.2 | d | ~2.0 | Doublet, ortho to amino group, meta to H6. |
| H6 | ~6.8 | dd | ~8.5, 2.0 | Doublet of doublets, ortho to H7, meta to H4. |
| H2'/H6' | ~7.7 | d | ~7.5 | Ortho protons on N-phenyl ring, deshielded. |
| H3'/H5' | ~7.5 | t | ~7.5 | Meta protons on N-phenyl ring. |
| H4' | ~7.3 | t | ~7.5 | Para proton on N-phenyl ring. |
| -NH₂ | ~5.0 | s (broad) | - | Broad singlet due to exchange, deshielded. |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Assigned Carbon | Predicted Shift (ppm) | DEPT-135 | Key HMBC Correlations (from ¹H) |
| C2 | ~142 | CH | H7, H2'/H6' |
| C3a | ~145 | C | H2, H4, H7 |
| C4 | ~105 | CH | H6, -NH₂ |
| C5 | ~148 | C | H4, H6, -NH₂ |
| C6 | ~115 | CH | H4, H7 |
| C7 | ~120 | CH | H6, H2 |
| C7a | ~135 | C | H6, H7, H2'/H6' |
| C1' | ~138 | C | H2'/H6', H2 |
| C2'/C6' | ~125 | CH | H3'/H5', H4' |
| C3'/C5' | ~130 | CH | H2'/H6', H4' |
| C4' | ~128 | CH | H2'/H6', H3'/H5' |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it solubilizes a wide range of compounds and shifts the residual water peak away from most analyte signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H spectrum with 16-32 scans.
-
Acquire a proton-decoupled ¹³C spectrum with 1024-2048 scans.
-
Acquire a DEPT-135 spectrum to aid in carbon multiplicity assignment.
-
-
2D Spectra Acquisition:
-
Acquire a gradient-selected COSY (gs-COSY) experiment.
-
Acquire a gradient-selected HSQC (gs-HSQC) experiment, optimized for a ¹JCH of ~160 Hz.
-
Acquire a gradient-selected HMBC (gs-HMBC) experiment, optimized for long-range couplings of 8-10 Hz. This value is a good compromise for detecting both ²JCH and ³JCH correlations in aromatic systems.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and reference the ¹³C spectrum accordingly.
Mass Spectrometry (MS) Analysis
While NMR defines the molecular framework, MS provides definitive confirmation of the molecular weight and formula, and its fragmentation patterns offer complementary structural evidence.
Rationale for the MS Strategy
Electrospray Ionization (ESI) is the method of choice as it is a soft ionization technique that typically produces an abundant protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation. Coupling this with a high-resolution mass analyzer (e.g., TOF or Orbitrap) allows for accurate mass measurement to within 5 ppm, which is critical for confirming the elemental composition. Tandem MS (MS/MS) via Collision-Induced Dissociation (CID) is then used to controllably fragment the isolated [M+H]⁺ ion, providing data that validates the connectivity established by NMR.
Predicted Mass and Fragmentation
-
Precursor Ion (ESI+): [C₁₃H₁₁N₃ + H]⁺
-
Calculated Exact Mass: 210.1026
-
Analysis: The presence of an odd number of nitrogen atoms (3) dictates that the molecular ion will have an odd nominal mass (209), and the [M+H]⁺ ion will have an even nominal mass (210), consistent with the Nitrogen Rule.[11]
The primary fragmentation pathways in MS/MS are expected to involve the weakest bonds and the formation of stable neutral losses or charged fragments.
Caption: Plausible MS/MS fragmentation pathways for protonated 1-phenyl-1H-1,3-benzodiazol-5-amine.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a stock solution of the analyte in methanol or acetonitrile at 1 mg/mL. Perform a serial dilution to a final concentration of ~1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting efficient protonation in ESI positive mode.
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate. Flow rate: 0.4 mL/min. This gradient ensures the compound is retained and eluted as a sharp peak.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: ESI Positive.
-
Full Scan (MS1): Acquire data from m/z 100-500 to detect the [M+H]⁺ ion.
-
Tandem MS (MS2): Perform data-dependent acquisition (DDA). Set the instrument to isolate the most intense ion from the MS1 scan (expected to be m/z 210.10) and subject it to CID with a normalized collision energy of 20-30 eV to generate a fragment ion spectrum.
-
Integrated Data Analysis: A Self-Validating System
The trustworthiness of the final structure comes from the convergence of all analytical data. The workflow is designed to be self-validating:
-
MS confirms NMR: The high-resolution mass confirms the molecular formula (C₁₃H₁₁N₃) that was proposed based on the integration and number of signals in the ¹H and ¹³C NMR spectra.
-
NMR confirms MS: The specific fragment at m/z 119 observed in the MS/MS spectrum corresponds to the benzimidazole-amine core, a substructure whose existence and connectivity were independently established through COSY and HMBC experiments. Similarly, the HMBC correlation between the N-phenyl protons (H2'/H6') and the benzimidazole carbon (C2) validates the N-phenyl linkage suggested by the fragmentation data.
This cross-validation between orthogonal techniques provides the highest level of confidence in the structural assignment, leaving no room for ambiguity.
Conclusion
The structural characterization of novel chemical entities like 1-phenyl-1H-1,3-benzodiazol-5-amine requires a meticulous and multi-faceted analytical approach. By strategically combining 1D and 2D NMR experiments with high-resolution tandem mass spectrometry, one can build an unassailable case for the proposed structure. The rationale-driven workflow detailed in this guide—from experiment selection to integrated data analysis—provides a robust template for researchers in drug development, ensuring the scientific integrity and accuracy required for advancing promising compounds through the discovery pipeline.
References
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- Beilstein Journals. Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Beilstein Journals.
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National Center for Biotechnology Information. 1-Phenyl-1H-benzoimidazole. PubChem. Available at: [Link]
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ResearchGate. Figure S11. 1 H NMR Spectra of N-phenyl-1H-benzimidazole (2k). ResearchGate. Available at: [Link]
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García-Báez, E. V., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. Available at: [Link]
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Reddy, T. S., et al. (2013). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists. Available at: [Link]
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Alkorta, I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. Available at: [Link]
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National Center for Biotechnology Information. 1-phenyl-1h-1,3-benzodiazol-5-amine. PubChem. Available at: [Link]
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ResearchGate. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. ResearchGate. Available at: [Link]
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IntechOpen. (2022). Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted .... IntechOpen. Available at: [Link]
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Ben-ziane, A., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules. Available at: [Link]
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ResearchGate. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. Available at: [Link]
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ResearchGate. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. ResearchGate. Available at: [Link]
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Li, Y., et al. (2021). Incorporation of N-phenyl in poly(benzimidazole imide)s and improvement in H2O-absorbtion and transparency. Scientific Reports. Available at: [Link]
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
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Al-Ostath, A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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SpectraBase. 1H-1,3-Benzimidazol-5-amine, 2-(2-phenylethyl)-. SpectraBase. Available at: [Link]
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ResearchGate. (2013). Synthesis of phenyl 1-benzyl-1H-benzo [d] imidazol-2-ylcarbamates. ResearchGate. Available at: [Link]
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Ben-abdallah, T., et al. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research. Available at: [Link]
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Matrix Fine Chemicals. 1H-1,3-BENZODIAZOL-5-AMINE. Matrix Fine Chemicals. Available at: [Link]
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Al-Qalaf, A. M., et al. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules. Available at: [Link]
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Exploring the Biological Activity of 1-Phenyl-1H-1,3-Benzodiazol-5-Amine: A Scaffold for Small Molecule-Directed Cardiomyogenesis
Executive Summary
1-Phenyl-1H-1,3-benzodiazol-5-amine (CAS: 53897-95-3), also referred to as 1-phenyl-1H-benzo[d]imidazol-5-amine, is a highly versatile chemical intermediate in modern medicinal chemistry[1]. While the benzimidazole core is ubiquitous in drug discovery—often acting as a kinase inhibitor or anti-microbial agent—this specific 1,5-disubstituted architecture has demonstrated profound biological utility in the field of regenerative medicine. Specifically, it serves as the foundational scaffold for synthesizing small molecules capable of directing the lineage commitment of mouse embryonic stem cells (mESCs) into functional cardiomyocytes[2][3].
This technical guide explores the structural significance, structure-activity relationship (SAR) dynamics, and the self-validating experimental workflows required to leverage this scaffold for cardiomyogenesis.
The Clinical Imperative and Scaffold Discovery
Cardiomyopathy remains a leading cause of mortality worldwide, compounded by the fact that adult infarcted heart muscle lacks robust regenerative capacity[3]. Traditional approaches to stem cell differentiation rely on complex, expensive, and highly variable growth factor cocktails. Small molecules offer a stable, scalable, and highly tunable alternative to probe intracellular signaling pathways and drive phenotypic commitment[2].
Through high-content cell-based screening (HCS) of over 13,000 chemically diverse compounds, the 1-phenyl-1H-1,3-benzodiazol-5-amine core was identified as a "privileged scaffold"[2]. The foundational hit compound derived from this scaffold—featuring a 4-methylphthalazine ring tethered to the 5-amino group—robustly upregulated the cardiac biomarker alpha-myosin heavy chain (αMHC), signaling successful differentiation into cardiomyocytes[2].
Structure-Activity Relationship (SAR) Dynamics
The biological efficacy of this scaffold hinges on the precise spatial arrangement of its substituents. The core benzimidazole provides essential hydrogen-bond acceptors, while the N1-phenyl group and the 5-amino linker dictate the molecule's interaction with its biological target[2].
-
The N1-Position (Region B): The phenyl ring provides optimal lipophilic bulk. Replacing this ring with electron-withdrawing groups (e.g., trifluoromethylphenyl) severely diminishes cardiomyogenic potency. Conversely, alkyl substitutions (e.g., isopropylphenyl) retain moderate activity, proving that aromaticity at this position is preferred but not strictly required[2].
-
The 5-Amino Position (Region C): This primary amine acts as a critical vector for derivatization. Modifying the attached heterocycle via N-arylation or reductive amination yields dramatic shifts in biological activity. Tethering a phthalazine or pyridine ring here drastically increases the fold-change in cardiomyogenesis[2].
Quantitative SAR Data Summary
The following table summarizes the fold-change in cardiomyogenesis (relative to a DMSO vehicle control) achieved by modifying the 1-phenyl-1H-1,3-benzodiazol-5-amine scaffold[2]:
| Compound ID | N1-Substitution (Region B) | 5-Amino Substitution (Region C) | Fold-Change in Cardiomyogenesis |
| Cmpd 44 | Phenyl | Phthalazinyl (Hydrogen at pos 4) | 13.7x |
| Cmpd 71 | Phenyl | 3-Pyridyl | 7.8x |
| Cmpd 46 | Phenyl | 4-Methoxyphthalazinyl | 7.1x |
| Cmpd 45 | Phenyl | 4-Chlorophthalazinyl | 6.7x |
| Cmpd 34 | Isopropylphenyl | 4-Methylphthalazinyl | 4.4x |
| Cmpd 70 | Phenyl | 2-Pyridinyl | 2.4x |
| Cmpd 37 | Hydroxyphenyl | 4-Methylphthalazinyl | 2.1x |
| Cmpd 33 | Trifluoromethylphenyl | 4-Methylphthalazinyl | 0.5x (Inhibitory) |
Mechanistic Workflow Visualization
The following diagram illustrates the logical progression from the raw chemical scaffold to the phenotypic realization of functional cardiomyocytes.
Fig 1: Workflow of benzimidazole-directed mESC cardiomyogenesis.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems, incorporating strict causality and internal checkpoints.
Protocol A: Synthesis of the Core Scaffold
Objective: To generate 1-phenyl-1H-1,3-benzodiazol-5-amine from N1-phenylbenzene-1,2,4-triamine[2]. Causality & Logic: The cyclization of the triamine using formic acid under acidic conditions specifically constructs the imidazole ring while preserving the 5-amino group for downstream functionalization.
-
Reaction Setup: Combine 1.5 g (7.5 mmol) of N1-phenylbenzene-1,2,4-triamine with 25 mL of 4 N HCl and 1 mL of formic acid in a round-bottom flask. Causality: Formic acid acts as the critical one-carbon source for the C2 position of the newly forming benzimidazole ring.
-
Reflux & Monitoring: Heat the mixture under reflux.
-
Validation Checkpoint: Monitor reaction progression via Thin-Layer Chromatography (TLC). The reaction is only deemed complete when the distinct spot corresponding to the starting triamine is entirely consumed, ensuring maximum yield and preventing downstream purification failures.
-
-
Quenching & pH Adjustment: Cool the reaction vessel to 0 °C. Slowly add solid NaOH until a pH of 11 is achieved. Causality: Basification neutralizes the HCl and deprotonates the newly formed benzimidazole, forcing it to partition into the organic phase.
-
Extraction: Extract the aqueous fraction three times with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo to yield the raw scaffold.
Protocol B: High-Content Cell-Based Assay for Cardiomyogenesis
Objective: To quantify the differentiation of mESCs into cardiomyocytes upon treatment with scaffold derivatives[2]. Causality & Logic: Utilizing αMHC as an immunofluorescent biomarker provides a highly specific, quantifiable readout for cardiac lineage commitment, eliminating the ambiguity of morphological observation alone.
-
Cell Plating: Seed mouse embryonic stem cells (mESCs) in 384-well plates coated with gelatin to support adherent growth and mimic the extracellular matrix.
-
Compound Administration: Add the synthesized benzimidazole derivatives (e.g., Compound 44) at varying concentrations (typically 1 μM to 10 μM).
-
Validation Checkpoint: Every plate must include a DMSO vehicle control (negative baseline) and a known cardiomyogenesis inducer (positive control). This internal validation ensures that any observed fold-change is explicitly due to the compound and not spontaneous differentiation or assay drift.
-
-
Incubation: Incubate the cells for a defined differentiation period (7-10 days) under standard conditions (37 °C, 5% CO2).
-
Immunofluorescence Staining: Fix the cells with paraformaldehyde and permeabilize. Stain with a primary antibody targeting αMHC, followed by a fluorescently labeled secondary antibody. Counterstain all nuclei with DAPI.
-
High-Content Imaging: Image the wells using an automated fluorescence microscope. Calculate the fold-change in cardiomyogenesis by comparing the ratio of αMHC-positive cells to total cells (DAPI) in treated wells versus the DMSO-control wells.
Conclusion
The 1-phenyl-1H-1,3-benzodiazol-5-amine scaffold represents a critical breakthrough in small-molecule-mediated regenerative medicine[3]. By understanding the structural causality of its N1 and 5-amino substitutions, researchers can systematically engineer highly potent, drug-like molecules capable of repairing infarcted heart tissue[2][4]. The self-validating protocols outlined above ensure that future derivatization efforts remain robust, reproducible, and translationally viable.
References
-
Okolotowicz, K. J., Bushway, P., Lanier, M., Gilley, C., Mercola, M., & Cashman, J. R. (2015). 1,5-Disubstituted benzimidazoles that direct cardiomyocyte differentiation from mouse embryonic stem cells. Bioorganic & Medicinal Chemistry, 23(17), 5282-5292. URL:[Link]
-
California Institute for Regenerative Medicine (CIRM). Discovering Potent Molecules with Human ESCs to Treat Heart Disease. URL:[Link]
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- 4. Discovering Potent Molecules with Human ESCs to Treat Heart Disease – CIRM [cirm.ca.gov]
Technical Guide: A Strategic Approach to the Identification of Novel Analogs of 1-phenyl-1H-1,3-benzodiazol-5-amine
Authored by: A Senior Application Scientist
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals engaged in the identification and development of novel analogs of 1-phenyl-1H-1,3-benzodiazol-5-amine. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1][2][3][4] Derivatives of this core have demonstrated a broad spectrum of biological activities, including but not limited to anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][4][5] This document outlines a strategic workflow, from in-silico design to biological validation, emphasizing the rationale behind key experimental decisions to accelerate the discovery of promising new chemical entities.
Foundational Understanding: The Benzimidazole Core
The benzimidazole nucleus, an aromatic heterocyclic compound formed by the fusion of benzene and imidazole rings, is a versatile pharmacophore.[2][4] Its structural similarity to naturally occurring nucleotides allows for favorable interactions with various biopolymers within living systems.[4] The core directive of this guide is to leverage the known potential of the 1-phenyl-1H-1,3-benzodiazol-5-amine scaffold to design novel analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.
In-Silico Analog Design: A Rational Approach
Modern drug discovery heavily relies on computational methods to prioritize and design new molecules, significantly reducing the time and cost associated with traditional screening.[6][7][8] Virtual screening and scaffold hopping are two powerful in-silico techniques for identifying novel analogs.[9][10][11]
Virtual Screening Workflow
Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those most likely to bind to a specific biological target.[7][11] This process can be either structure-based or ligand-based.[7][12]
-
Target Identification and Preparation: The initial step involves identifying the putative biological target of 1-phenyl-1H-1,3-benzodiazol-5-amine. If the target is unknown, it can be predicted using various in-silico target prediction tools. Once a target is identified, its three-dimensional structure is obtained from protein data banks or generated through homology modeling.
-
Compound Library Preparation: Large, diverse chemical libraries such as ZINC, ChEMBL, or commercial databases are prepared for screening. This involves generating 3D conformers and assigning appropriate chemical properties.
-
Molecular Docking: This is the core of structure-based virtual screening, where each compound in the library is computationally "docked" into the binding site of the target protein.[11] The binding affinity and pose of each compound are evaluated using scoring functions.[12]
-
Hit Selection and Filtering: Compounds with the best docking scores and favorable predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are selected as "hits" for further investigation.
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Spectroscopic Profiling of 1-Phenyl-1H-1,3-benzodiazol-5-amine: A Technical Guide for Advanced Characterization
Executive Summary & Scientific Context
In the landscape of modern drug discovery, benzimidazole derivatives serve as privileged scaffolds capable of interacting with a diverse array of biological targets. Specifically, 1-phenyl-1H-1,3-benzodiazol-5-amine (CAS: 53897-95-3) has emerged as a critical intermediate and core pharmacophore in the development of targeted kinase inhibitors. Notably, derivatives of this molecule, such as HP1328, have demonstrated profound efficacy as selective FLT3-ITD (FMS-like tyrosine kinase 3 internal tandem duplication) inhibitors, driving apoptosis in acute myeloid leukemia (AML) models[1].
For researchers and drug development professionals, the rigorous spectroscopic characterization of this molecule is not merely a quality control step; it is a fundamental prerequisite for understanding its electronic distribution, reactivity, and subsequent target-binding affinity. This whitepaper provides an in-depth, causally-driven analysis of the Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopic signatures of 1-phenyl-1H-1,3-benzodiazol-5-amine, grounded in authoritative methodologies.
Structural & Electronic Causality
The spectroscopic behavior of 1-phenyl-1H-1,3-benzodiazol-5-amine is dictated by the interplay of three structural domains:
-
The 1,3-Benzodiazole (Benzimidazole) Core: A highly conjugated, planar bicyclic system that dominates the electronic transitions.
-
The N1-Phenyl Ring: An aromatic substituent that extends the
-conjugation of the core system, significantly lowering the HOMO-LUMO gap compared to unsubstituted benzimidazole. -
The C5-Primary Amine (-NH₂): Acting as a powerful auxochrome, the lone pair of electrons on the nitrogen atom donates electron density into the fused aromatic system via resonance. This fundamentally alters both the vibrational force constants of the ring and the energy required for electronic excitation.
Vibrational Spectroscopy (FT-IR) Analysis
Infrared spectroscopy provides a molecular fingerprint based on the vibrational modes of functional groups. For 1-phenyl-1H-1,3-benzodiazol-5-amine, the primary diagnostic region is the high-frequency N-H stretching domain, alongside the mid-frequency C=N and C=C stretching regions[2].
Quantitative Data: FT-IR Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Causality & Assignment |
| ~3415 | Medium, Sharp | N-H Asymmetric Stretch | Out-of-phase coupled oscillation of the primary amine (-NH₂) group. |
| ~3220 | Medium, Sharp | N-H Symmetric Stretch | In-phase coupled oscillation of the primary amine (-NH₂) group. |
| ~3050 | Weak | C-H Stretch (Aromatic) | |
| ~1610 - 1620 | Strong | C=N Stretch | Diagnostic marker for the integrity of the imidazole ring core. |
| ~1500 - 1590 | Medium | C=C Stretch (Aromatic) | Skeletal vibrations of the phenyl and fused benzene rings. |
| ~1330 - 1340 | Strong | C-N Stretch | Vibrations of the aryl-amine and aryl-phenyl linkages. |
Experimental Methodology: Self-Validating FT-IR Protocol
To ensure high-fidelity data free from scattering artifacts, the Anhydrous KBr Pellet Method is utilized. This protocol is designed as a self-validating system to eliminate environmental interference.
Step-by-Step Workflow:
-
Sample Preparation: Accurately weigh 1–2 mg of the analyte and 100–200 mg of anhydrous, IR-grade Potassium Bromide (KBr).
-
Causality: KBr is completely transparent in the mid-IR region (4000–400 cm⁻¹).
-
-
Micronization: Grind the mixture vigorously in an agate mortar for 3–5 minutes.
-
Causality: Reducing the particle size below the wavelength of the incident IR light minimizes Mie scattering, which otherwise causes a sloping, distorted baseline (the "Christiansen effect").
-
-
Pellet Pressing: Transfer the fine powder to a stainless-steel die. Apply 10 tons of pressure for 2–3 minutes under a continuous vacuum.
-
Causality: The vacuum removes entrapped air, preventing opaque micro-fractures in the pellet.
-
-
Baseline Validation: Scan a blank KBr pellet (prepared identically without the analyte) to establish a background spectrum.
-
Causality: This self-validating step subtracts atmospheric H₂O and CO₂ absorptions, ensuring the critical ~3400 cm⁻¹ region is not masked by moisture.
-
-
Acquisition: Scan the sample pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 to 64 scans to optimize the signal-to-noise ratio.
Electronic Spectroscopy (UV-Vis) Analysis
UV-Vis spectroscopy elucidates the electronic transitions within the conjugated
Quantitative Data: UV-Vis Assignments
| Wavelength ( | Transition Type | Chromophore & Electronic Causality |
| ~245 - 250 nm | Primary transition of the benzimidazole core and N1-phenyl ring. Exhibits high molar absorptivity ( | |
| ~295 - 315 nm | Extended | Bathochromic shift induced by the C5-amine auxochrome donating its lone pair into the extended conjugated system, lowering the excitation energy. |
Experimental Methodology: Self-Validating UV-Vis Protocol
Step-by-Step Workflow:
-
Solvent Selection: Prepare a stock solution of the analyte in spectroscopic-grade Methanol (MeOH).
-
Causality: Methanol effectively solvates both the polar amine and the lipophilic phenyl ring. Crucially, its UV cut-off (~205 nm) is well below the analyte's absorption bands, preventing solvent interference.
-
-
Dilution & Linearity Check: Dilute the stock to a working concentration of ~10 µM.
-
Causality: This concentration ensures the maximum absorbance (
) remains between 0.1 and 1.0. This strictly adheres to the linear dynamic range of the Beer-Lambert law, preventing aggregation-induced peak broadening or excimer formation.
-
-
Baseline Correction: Fill two matched 1 cm path-length quartz cuvettes with pure MeOH. Place one in the reference beam and one in the sample beam, and zero the instrument.
-
Causality: Corrects for solvent absorbance and quartz reflection/scattering.
-
-
Acquisition: Replace the solvent in the sample cuvette with the 10 µM analyte solution. Scan from 200 nm to 500 nm at a scan rate of 1 nm/interval.
Mechanistic Workflows & Signaling Pathways
Spectroscopic Characterization Workflow
The following diagram illustrates the logical progression and self-validating nature of the spectroscopic characterization process.
Figure 1: Self-validating experimental workflow for the spectroscopic profiling of benzimidazole derivatives.
Biological Application: FLT3-ITD Inhibition Pathway
As established in recent oncological research, derivatives of 1-phenyl-1H-1,3-benzodiazol-5-amine (such as HP1142 and HP1328) act as potent inhibitors of the FLT3-ITD mutation[4]. The diagram below maps the causality of this inhibition pathway.
Figure 2: Mechanistic pathway of FLT3-ITD inhibition by 1-phenyl-1H-1,3-benzodiazol-5-amine derivatives.
Conclusion
The spectroscopic characterization of 1-phenyl-1H-1,3-benzodiazol-5-amine requires a rigorous understanding of its electronic structure. The auxochromic C5-amine and the N1-phenyl ring fundamentally shift the optical and vibrational properties of the benzimidazole core. By employing self-validating protocols—such as vacuum-pressed anhydrous KBr pellets for FT-IR and linear-dynamic-range controlled methanolic solutions for UV-Vis—researchers can achieve high-fidelity data. This analytical rigor directly supports the downstream synthesis and validation of advanced therapeutics, particularly in the realm of targeted leukemia treatments.
References
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Targeting Proliferation Signals and the Cell Cycle Machinery in Acute Leukemias: Novel Molecules on the Horizon Source: National Institutes of Health (PMC) URL:[1]
-
Identification of the Benzoimidazole Compound as a Selective FLT3 Inhibitor by Cell-Based High-Throughput Screening of a Diversity Library Source: Journal of Medicinal Chemistry (ACS Publications) URL:[4]
-
Synthesis and inhibitory activity of new benzimidazole derivatives against Burkitt's lymphoma promotion Source: ResearchGate URL:[2]
-
Synthesis of 1-substituted benzimidazole metal complexes and structural characterization Source: ResearchGate URL:[3]
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Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of 1-phenyl-1H-1,3-benzodiazol-5-amine
Introduction: The Therapeutic Potential of Benzimidazole Scaffolds
The benzimidazole core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to naturally occurring purine nucleotides.[1][2] This structural motif has led to the development of a diverse array of pharmacologically active compounds with applications spanning anticancer, antimicrobial, and antiviral therapies.[3][4] Derivatives of benzimidazole have been shown to exert their biological effects through various mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[1][2] 1-phenyl-1H-1,3-benzodiazol-5-amine is a member of this versatile class of compounds. These application notes provide a comprehensive framework for the initial in vitro characterization of this and structurally related benzimidazole derivatives in a cell culture setting, with a focus on establishing a robust and reproducible experimental workflow.
PART 1: Initial Compound Handling and Preparation
Compound Solubility and Stock Solution Preparation
The accurate determination of a compound's biological activity is predicated on its proper solubilization. Due to the aromatic nature of 1-phenyl-1H-1,3-benzodiazol-5-amine, it is anticipated to have low aqueous solubility. Therefore, an organic solvent is required for the preparation of a high-concentration stock solution.
Recommended Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.
Protocol for Stock Solution Preparation (10 mM):
-
Calculate the mass of 1-phenyl-1H-1,3-benzodiazol-5-amine (Molecular Weight: 209.25 g/mol ) required to prepare a 10 mM stock solution.
-
Aseptically weigh the calculated amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Table 1: Preparation of a 10 mM Stock Solution
| Parameter | Value |
| Compound Name | 1-phenyl-1H-1,3-benzodiazol-5-amine |
| Molecular Weight | 209.25 g/mol |
| Desired Stock Concentration | 10 mM |
| Solvent | DMSO (cell culture grade) |
PART 2: Determination of Cytotoxicity and Effective Concentration Range
A critical initial step in characterizing a novel compound is to determine its effect on cell viability.[5] This allows for the identification of a suitable concentration range for subsequent functional assays, distinguishing between cytotoxic and non-toxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[6][7]
MTT Cell Viability Assay
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[8] The quantity of formazan produced is directly proportional to the number of viable cells.[8]
Experimental Workflow for Cytotoxicity Assessment:
Figure 2: A generalized workflow for investigating protein expression changes via Western blotting.
Detailed Protocol for Western Blotting:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with 1-phenyl-1H-1,3-benzodiazol-5-amine at concentrations determined from the MTT assay (e.g., IC₅₀ and a sub-toxic concentration) for a specified time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. [9]2. Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay. [10]3. SDS-PAGE: Denature equal amounts of protein (typically 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). [11]4. Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. 5. Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [12][9]6. Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, Cyclin D1, CDK4) overnight at 4°C with gentle agitation. [12]7. Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature. [9]8. Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. [11]9. Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Conclusion and Future Directions
These application notes provide a foundational workflow for the initial in vitro characterization of 1-phenyl-1H-1,3-benzodiazol-5-amine. By first establishing the cytotoxic profile and then investigating the underlying molecular mechanisms, researchers can gain valuable insights into the therapeutic potential of this and other novel benzimidazole derivatives. Further studies could include more specific functional assays such as cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), and investigation of effects on specific signaling pathways relevant to the chosen cell model.
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
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In-Cell. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Retrieved from [Link]
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Der Pharma Chemica. (2026). Synthesis and Biological Evaluation of Certain New Benzimidazole Derivatives as Cytotoxic Agents New Cytotoxic Benzimidazoles. Retrieved from [Link]
-
Boster Bio. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
-
Frontiers. (2025). A network-based protocol to prioritize compounds for biological testing: discovery of Anti-Staphylococcus aureus cacalol derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Cell Culture Drug Testing: A Comprehensive Overview. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-phenyl-1h-1,3-benzodiazol-5-amine. Retrieved from [Link]
-
MDPI. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzyl-1H-benzimidazol-5-amine. Retrieved from [Link]
-
PubMed. (2011). Structural and in vitro cytotoxicity studies on 1H-benzimidazol-2-ylmethyl-N-phenyl amine and its Pd(II) and Pt(II) complexes. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1H-1,3-BENZODIAZOL-5-AMINE. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, some reactions, cytotoxic evaluation and antioxidant study of novel benzimidazole derivatives. Retrieved from [Link]
-
MDPI. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Retrieved from [Link]
-
PubChem. (n.d.). 1-methyl-1H-1,3-benzodiazol-5-amine. Retrieved from [Link]
-
American Elements. (n.d.). 2-phenyl-1H-1,3-benzodiazol-5-amine. Retrieved from [Link]
-
PubMed. (2024). Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds. Retrieved from [Link]
-
PubMed. (2011). Synthesis, characterization and cytotoxicity of some novel 1,3-disubstituted-2,3-dihydro-2-iminobenzimidazoles. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Methylphenyl)-1H-benzimidazol-5-amine. Retrieved from [Link]
-
ResearchGate. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Retrieved from [Link]
-
Connect Journals. (2013). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Retrieved from [Link]
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Application Notes and Protocols for 1-phenyl-1H-1,3-benzodiazol-5-amine as a Fluorescent Probe
Introduction: Unveiling the Potential of a Benzimidazole Scaffold
The benzimidazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its structural similarity to naturally occurring purines, which allows for nuanced interactions with various biological macromolecules.[1] This heterocyclic aromatic system forms the basis for a significant class of fluorophores, prized for their rigid, planar structure and extended π-conjugated system. These features often culminate in desirable photophysical properties, including high fluorescence quantum yields and large Stokes shifts.[2]
While extensive experimental data for 1-phenyl-1H-1,3-benzodiazol-5-amine (herein referred to as PBD-amine) is not yet widely published, its structural components—a core benzimidazole, a phenyl group at the N1 position, and an amino group at the C5 position—strongly suggest its utility as a versatile fluorescent probe. The strategic placement of the electron-donating amino group is anticipated to modulate the intramolecular charge transfer (ICT) characteristics of the molecule, potentially leading to environmentally sensitive fluorescence useful for bioimaging and sensing applications.[1][2]
This document serves as a foundational guide for researchers, scientists, and drug development professionals. It provides a technical overview based on the established properties of analogous benzimidazole derivatives and details robust, albeit generalized, protocols to explore and validate the applications of PBD-amine. The methodologies presented herein are intended as a starting point and will necessitate empirical optimization for specific experimental contexts.[1]
Predicted Photophysical & Chemical Properties
The following properties for PBD-amine are extrapolated from the known characteristics of the benzimidazole class of compounds. Experimental validation is a critical first step for any new application.
| Property | Predicted Value / Characteristic | Rationale & Key Considerations |
| Molecular Formula | C₁₃H₁₁N₃ | As per chemical structure.[3] |
| Molecular Weight | 209.25 g/mol | Based on the molecular formula.[4] |
| Predicted Excitation Max (λex) | 330 - 380 nm | Benzimidazoles typically absorb in the UV to near-visible range. The final value is highly dependent on solvent polarity and the local microenvironment.[1] |
| Predicted Emission Max (λem) | 400 - 500 nm (Blue-Green) | The C5-amino group is expected to cause a bathochromic (red) shift in the emission compared to the unsubstituted benzimidazole core due to enhanced ICT.[1] |
| Predicted Quantum Yield (Φ) | Moderate to High (0.3 - 0.8) | Many substituted benzimidazole derivatives are efficient fluorophores.[1][5] |
| Solubility | Soluble in Organic Solvents (DMSO, DMF, Ethanol) | Expected to have limited aqueous solubility. Stock solutions should be prepared in a suitable organic solvent. The final working concentration in aqueous buffers must be low enough (typically <0.5% organic solvent) to prevent precipitation.[1] |
Hypothesized Mechanism of Fluorescence: Intramolecular Charge Transfer (ICT)
The fluorescence of PBD-amine is likely governed by an intramolecular charge transfer (ICT) mechanism. Upon absorption of a photon (excitation), an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In D-π-A (Donor-π-Acceptor) systems like PBD-amine, the electron-donating amino group serves as the donor, and the electron-deficient benzimidazole ring acts as the acceptor. This photoinduced electron transfer creates a more polarized excited state, which is sensitive to the polarity of its environment. More polar solvents can stabilize this charge-separated excited state, leading to a red shift in the emission spectrum—a phenomenon known as solvatochromism.[6][7]
Caption: Hypothesized Intramolecular Charge Transfer (ICT) in PBD-amine.
PART 1: Cellular Imaging & Staining
One of the primary applications for a novel benzimidazole probe is in fluorescence microscopy for cellular imaging. The planar, lipophilic nature of the benzimidazole scaffold often facilitates cell permeability.[8] The following protocol provides a robust starting point for staining adherent mammalian cells.
Experimental Workflow for Cellular Imaging
Caption: Step-by-step workflow for staining and imaging cells with PBD-amine.
Detailed Protocol: Cellular Staining
1. Reagent Preparation:
- PBD-amine Stock Solution (10 mM): Carefully weigh the required amount of PBD-amine powder and dissolve it in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
- Causality Note: DMSO is a common solvent for organic probes due to its high solvating power and miscibility with aqueous media.[1] Preparing a concentrated stock allows for minimal addition of organic solvent to the final cell culture medium, reducing potential cytotoxicity.
- Store the stock solution at -20°C, protected from light.
2. Cell Culture and Plating:
- Plate adherent mammalian cells (e.g., HeLa, A549, or a cell line relevant to your research) onto glass-bottom dishes, coverslips, or multi-well plates suitable for fluorescence microscopy.
- Culture cells in their appropriate complete medium until they reach the desired confluency (typically 60-80%).
3. Staining Procedure:
- Prepare a fresh working Staining Solution by diluting the 10 mM PBD-amine stock solution in pre-warmed, serum-free cell culture medium or a suitable buffer like Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
- Recommended Starting Concentration Range: 1-10 µM.
- Self-Validation Insight: It is critical to perform a concentration gradient (e.g., 0.5, 1, 2, 5, 10 µM) to determine the optimal concentration that yields a high signal-to-noise ratio without inducing cellular toxicity or probe aggregation.
- Aspirate the culture medium from the cells.
- Gently add the Staining Solution to the cells.
- Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator. The optimal incubation time must be determined experimentally.
4. Washing and Imaging:
- Remove the Staining Solution.
- Wash the cells 2-3 times with pre-warmed PBS or culture medium to effectively remove any unbound probe, which is a primary source of background fluorescence.[1]
- Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium is recommended to reduce background autofluorescence).
- Proceed with imaging on a fluorescence microscope equipped with appropriate filter sets (e.g., a standard DAPI or blue fluorescent protein filter set).
PART 2: Characterizing Environmental Sensitivity
The hypothesized ICT mechanism suggests that PBD-amine's fluorescence may be sensitive to its environment, a property known as solvatochromism. Characterizing this behavior is essential for developing sensing applications.
Protocol: Analysis of Solvatochromic Properties
This protocol aims to quantify the change in the probe's absorption and emission spectra across a range of solvents with varying polarities.
1. Materials:
- PBD-amine stock solution (e.g., 1 mM in DMSO).
- A series of spectroscopic-grade solvents with a wide range of polarities (e.g., Toluene, Chloroform, Ethyl Acetate, Acetone, Acetonitrile, Ethanol, Methanol, Water).
- Quartz cuvettes for spectrophotometer and fluorometer.
2. Procedure:
- Prepare a dilute solution of PBD-amine (e.g., 10 µM) in each of the selected solvents. Ensure the final concentration of DMSO from the stock solution is negligible (<0.1%).
- For each solvent, record the UV-Visible absorption spectrum to determine the maximum absorption wavelength (λabs_max).
- Using the determined λabs_max as the excitation wavelength (λex), record the fluorescence emission spectrum and determine the maximum emission wavelength (λem_max).
- Trustworthiness Note: Always record a blank spectrum for each solvent to subtract any background signal.
3. Data Analysis:
- Calculate the Stokes Shift (in nm and cm⁻¹) for each solvent: Δν = (1/λabs_max - 1/λem_max) x 10⁷.
- Plot the Stokes Shift (Δν) against a known solvent polarity scale, such as the Reichardt's E_T(30) parameter.[9][10] A linear correlation confirms positive solvatochromism, indicating an increase in dipole moment upon excitation and validating the ICT mechanism.
PART 3: Exploring pH Sensing Capabilities
Benzimidazole derivatives can act as pH-sensitive probes due to the protonation/deprotonation of the imidazole nitrogen atoms, which alters the electronic properties and fluorescence output of the molecule.[11][12]
Protocol: pH Titration (Exploratory)
1. Materials:
- PBD-amine stock solution (1 mM in DMSO).
- A series of buffers covering a wide pH range (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, borate buffers for pH 8-10).
- Fluorometer and quartz cuvettes.
2. Procedure:
- Prepare a series of solutions by diluting the PBD-amine stock into each buffer to a final concentration of ~5-10 µM.
- Incubate the solutions for 2-3 minutes to allow for equilibration.[2]
- Record the fluorescence emission spectrum for each sample, keeping the excitation wavelength and instrument settings constant.
3. Data Analysis:
- Plot the fluorescence intensity at the emission maximum as a function of pH.
- If a sigmoidal curve is observed, the data can be fitted to determine the apparent pKa of the probe, which represents the pH at which the fluorescence change is most sensitive.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | - Probe concentration is too low.- Insufficient incubation time.- Photobleaching during imaging. | - Increase the working concentration of the probe.- Increase the incubation time.- Reduce excitation light intensity and exposure time. Use an anti-fade mounting medium for fixed cells.[1] |
| High Background | - Probe concentration is too high.- Insufficient washing.- Probe precipitation in aqueous media. | - Decrease the working concentration.- Increase the number and duration of wash steps.- Ensure the final concentration of DMSO is low (<0.5%). Prepare fresh staining solution before each use.[1] |
| Cell Toxicity | - Probe concentration is too high.- Prolonged incubation time. | - Perform a viability assay (e.g., Trypan Blue or MTT) to determine the cytotoxic concentration range. Reduce probe concentration and/or incubation time. |
Conclusion
1-phenyl-1H-1,3-benzodiazol-5-amine is a promising candidate for development as a fluorescent probe. Its core benzimidazole structure, augmented with electron-donating and π-conjugating substituents, lays the groundwork for favorable photophysical properties. The protocols outlined in this document provide a comprehensive framework for the initial characterization and application of this molecule in cellular imaging and environmental sensing. Researchers are strongly encouraged to perform systematic optimization and validation to unlock the full potential of this novel fluorophore for their specific research and development needs.
References
-
Valenzuela, S., et al. (2025). Benzimidazole-Derived B2 as a Fluorescent Probe for Bacterial Outer Membrane Vesicle (OMV) Labeling: Integrating DFT, Molecular Dynamics, Flow Cytometry, and Confocal Microscopy. PMC. Retrieved from [Link]
-
La-novaia, O. D., et al. (2025). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 1-phenyl-1h-1,3-benzodiazol-5-amine. Retrieved from [Link]
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Kumar, T. K., et al. (2013). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. Retrieved from [Link]
-
de la Cruz, C. R. C., et al. (2023). Reversal in solvatochromism, photochromism and thermochromism in a new bis-azo dye based on naphthalen-1-amine. ScienceDirect. Retrieved from [Link]
-
de la Cruz, C. R. C., et al. (2025). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis, characterization and fluorescence properties of new benzimidazole derivatives. Retrieved from [Link]
-
ResearchGate. (2026). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Retrieved from [Link]
-
Berezin, A. S., et al. (2017). Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. PMC. Retrieved from [Link]
-
Bojarski, P., et al. (2005). Solvatochromism of 3-[2-(4-diphenylaminophenyl)benzoxazol-5-yl]alanine methyl ester. A new fluorescence probe. PubMed. Retrieved from [Link]
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Application Notes & Protocols: 1-phenyl-1H-1,3-benzodiazol-5-amine as a Versatile Synthetic Building Block
Introduction: The Benzimidazole Scaffold and the Utility of a Phenylated Amino Precursor
The benzimidazole ring system is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and anthelmintic properties.[1][2][3][4][5] The strategic functionalization of the benzimidazole core is paramount to the development of novel therapeutic agents and functional materials.
1-phenyl-1H-1,3-benzodiazol-5-amine, in particular, represents a highly valuable and versatile building block. It offers three primary points for synthetic diversification: the exocyclic primary amine at the 5-position, the nucleophilic N1-H of the imidazole ring, and the potential for electrophilic substitution on the fused benzene ring. The presence of the N-phenyl group at the 2-position imparts significant steric and electronic influence, which can be leveraged to control reactivity and to build molecular complexity. This guide provides an in-depth exploration of its synthetic applications, supported by detailed experimental protocols.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and execution.
| Property | Value | Source |
| CAS Number | 1767-25-5 | [6] |
| Molecular Formula | C₁₃H₁₁N₃ | [6] |
| Molar Mass | 209.25 g/mol | Calculated |
| Appearance | Solid (form may vary) | General |
| Purity | Typically ≥97% | [7] |
| InChI Key | WFRXSXUDWCVSPI-UHFFFAOYSA-N | [7] |
Core Synthetic Transformations: A Strategic Overview
The reactivity of 1-phenyl-1H-1,3-benzodiazol-5-amine can be channeled into several key transformations, providing access to a diverse range of downstream products. The choice of reaction pathway is dictated by the desired final structure and the strategic disconnection approach.
Caption: Synthetic utility of 1-phenyl-1H-1,3-benzodiazol-5-amine.
Section 1: Functionalization of the Exocyclic Amine
The primary aromatic amine at the C-5 position is a potent nucleophile and the most common site for initial derivatization.
N-Acylation to Form Amides
Rationale: The formation of an amide bond is one of the most fundamental and reliable reactions in organic synthesis.[8] It serves to introduce a wide variety of functional groups and is often used to modulate the electronic properties of the aromatic system or to act as a protecting group. The reaction proceeds via nucleophilic attack of the amine on an activated carboxyl group, such as an acyl chloride or anhydride.
Protocol 1: General Procedure for N-Acylation
This protocol describes the synthesis of N-(1-phenyl-1H-1,3-benzodiazol-5-yl)acetamide using acetic anhydride.
-
Reagents & Equipment:
-
1-phenyl-1H-1,3-benzodiazol-5-amine (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine or Triethylamine (catalytic to 1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Step-by-Step Methodology:
-
To a stirred solution of 1-phenyl-1H-1,3-benzodiazol-5-amine (1.0 eq) in anhydrous DCM, add the base (e.g., triethylamine, 1.5 eq) under a nitrogen atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise to the cooled solution over 20 minutes.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using an eluent system such as ethyl acetate/hexane) or by recrystallization.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
Rationale: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, specifically for the synthesis of diaryl or alkylaryl amines.[9][10] This palladium-catalyzed reaction couples an amine with an aryl halide or triflate.[9] For our building block, this transformation is key to accessing complex N,N-diaryl amine structures, which are prevalent in organic electronics and pharmaceuticals. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the product.[10][11] The choice of ligand is critical for reaction efficiency and scope.[11]
Protocol 2: Buchwald-Hartwig Amination with an Aryl Bromide
-
Reagents & Equipment:
-
1-phenyl-1H-1,3-benzodiazol-5-amine (1.0 eq)
-
Aryl bromide (e.g., 4-bromotoluene, 1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
A suitable phosphine ligand (e.g., BINAP, Xantphos) (4-10 mol%)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide, Cs₂CO₃) (1.5-2.0 eq)[12]
-
Anhydrous toluene or dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer with heating
-
Celite® for filtration
-
-
Step-by-Step Methodology:
-
In an oven-dried Schlenk tube, combine Pd(OAc)₂ (e.g., 3 mol%), the phosphine ligand (e.g., 6 mol%), and the base (e.g., sodium tert-butoxide, 1.5 eq).
-
Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[13]
-
Add 1-phenyl-1H-1,3-benzodiazol-5-amine (1.0 eq) and the aryl bromide (1.2 eq).
-
Add anhydrous toluene via syringe.
-
Place the sealed tube in a preheated oil bath (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
-
Characterization: Confirm the structure via standard spectroscopic methods.
-
Section 2: Functionalization of the Benzimidazole Core
While the exocyclic amine is highly reactive, the benzimidazole ring itself offers avenues for derivatization.
N-Alkylation of the Imidazole Ring
Rationale: Alkylation of the N1-position of the benzimidazole ring is a common strategy to block the N-H group from participating in hydrogen bonding or to introduce functional handles for further synthesis.[14] The reaction typically proceeds by deprotonation of the N-H with a suitable base, followed by nucleophilic attack on an alkyl halide.[14] It is important to note that with the C-5 amino group present, competitive alkylation is possible. Using a strong, non-nucleophilic base like sodium hydride (NaH) preferentially deprotonates the more acidic imidazole N-H, favoring N1-alkylation.
Protocol 3: N1-Benzylation using Sodium Hydride
This protocol is adapted from general procedures for benzimidazole alkylation.[14][15]
-
Reagents & Equipment:
-
1-phenyl-1H-1,3-benzodiazol-5-amine (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or THF
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen atmosphere setup
-
Ice-cold water for quenching
-
-
Step-by-Step Methodology:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF, add a solution of 1-phenyl-1H-1,3-benzodiazol-5-amine (1.0 eq) in anhydrous DMF dropwise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Let the reaction proceed at room temperature for 2-6 hours, monitoring progress by TLC.
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of ice-cold water.
-
Extract the product into an organic solvent like ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.[15]
-
Characterization: Confirm the structure and regioselectivity of benzylation using NMR techniques (e.g., NOE experiments if needed).
-
Section 3: Advanced Transformations and Strategic Planning
For more complex targets, multistep sequences are often required. The following workflow illustrates how to choose a synthetic path based on the desired bond construction.
Caption: Decision workflow for selecting a synthetic protocol.
C-C Bond Formation via Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis for creating carbon-carbon bonds, particularly biaryl structures.[16][17][18] The reaction couples an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[16] To utilize our building block in a Suzuki reaction, the amine must first be converted into a suitable coupling partner, most commonly a halide, via a Sandmeyer reaction on the corresponding diazonium salt.
Protocol 4: Two-Step Synthesis of a Biaryl Derivative
Step A: Diazotization and Sandmeyer Reaction to install Bromine
-
Reagents & Equipment:
-
1-phenyl-1H-1,3-benzodiazol-5-amine (1.0 eq)
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Sodium nitrite (NaNO₂), aqueous solution
-
Copper(I) bromide (CuBr)
-
Beaker, magnetic stirrer, ice-salt bath
-
-
Step-by-Step Methodology (Step A):
-
Suspend 1-phenyl-1H-1,3-benzodiazol-5-amine (1.0 eq) in 48% HBr. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve CuBr in HBr and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
Work-up & Purification: Cool the mixture, extract the product with an organic solvent, wash with base (e.g., NaOH solution) and water, dry, and purify by chromatography to isolate 5-bromo-1-phenyl-1H-1,3-benzodiazole.
-
Step B: Suzuki-Miyaura Coupling
-
Reagents & Equipment:
-
5-bromo-1-phenyl-1H-1,3-benzodiazole (from Step A, 1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid, 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Aqueous base (e.g., 2M Na₂CO₃ or K₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol, Dioxane/Water)
-
-
Step-by-Step Methodology (Step B):
-
To a flask, add the bromo-benzimidazole (1.0 eq), the arylboronic acid (1.5 eq), and the palladium catalyst.
-
Add the solvent system (e.g., Toluene) and the aqueous base.
-
De-gas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction to reflux (typically 80-100 °C) and stir until TLC indicates consumption of the starting bromide.[16]
-
Work-up & Purification: Cool the reaction, separate the organic layer, extract the aqueous layer with an organic solvent, combine organic fractions, wash with brine, dry (Na₂SO₄), and concentrate. Purify by column chromatography to yield the desired biaryl product.
-
References
- Buchwald–Hartwig amin
- Application Notes and Protocols for Suzuki Coupling Reactions Using (3-(1-Phenyl-1H - Benchchem.
- Application Notes and Protocols for N-Alkyl
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Buchwald-Hartwig Amin
- Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkyl
- The synthesis of 1-phenyl-1H-benzimidazoles and N-phenylbenzene-1,2-diamines from azobenzenes and hydrazo-benzenes - ResearchG
- The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Public
- Reactions of benzothiazole derivative (5) with some amines and with 2-mercaptoethanol.
- Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - PMC.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
- SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAM
- Technical Support Center: Synthesis of 1-benzyl-1H-benzimidazol-5-amine - Benchchem.
- Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking - MDPI.
- Medicinal chemistry of benzimidazole, a vers
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)
- Suzuki-Miyaura cross-coupling reactions in water using in situ gener
- Aminative Suzuki–Miyaura coupling - Xingwei Li.
- Suzuki-Miyaura coupling under microwave enhanced conditions: Synthesis of 2-(hetero)aryl benzimidazoles - Semantic Scholar.
- 2-phenyl-1H-1,3-benzodiazol-5-amine | CAS 1767-25-5 | AMERICAN ELEMENTS ®.
- Synthesis of new amino-1,5-benzodiazepine and benzotriazole derivatives
- Amin
- 1H-1,3-benzodiazol-5-amine | 934-22-5 - Sigma-Aldrich.
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- Recent achievements in the synthesis of benzimidazole deriv
- Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat - European Review for Medical and Pharmacological Sciences.
- Synthesis of phenyl 1-benzyl-1H-benzo [d] imidazol-2-ylcarbamates - ResearchG
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Deriv
- Synthesis and biological evaluation of 1H-benzimidazol-5-ols as potent HBV inhibitors.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - MDPI.
- New benzimidazole derivatives: Design, synthesis, docking, and biological evalu
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI.
- IV.
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Anti-anxiety properties of new 5H-2,3-benzodiazepine and 5H-[9][11][16]triazepine derivatives.
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- 1-methyl-1H-1,3-benzodiazol-5-amine - PubChem.
- 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects - International Science Community Associ
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In-Vivo Imaging Applications of 1-Phenyl-1H-1,3-Benzodiazole Derivatives: A Technical Guide for Neurodegenerative Disease Research
An In-Depth Technical Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 1-phenyl-1H-1,3-benzodiazole (benzimidazole) derivatives for in-vivo imaging of neurodegenerative diseases, with a primary focus on Alzheimer's Disease. It delves into the scientific rationale, presents detailed experimental protocols, and explains the causality behind methodological choices to ensure scientific integrity and reproducibility.
Section 1: Scientific Foundation - Targeting Pathological Protein Aggregates
The definitive diagnosis of neurodegenerative disorders like Alzheimer's disease (AD) often relies on postmortem examination of brain tissue to confirm the presence of hallmark protein aggregates.[1] The development of radiotracers for Positron Emission Tomography (PET) allows for the non-invasive, in-vivo visualization of these pathologies, offering profound potential for early diagnosis, disease monitoring, and the evaluation of therapeutic interventions.[1][2]
The Pathological Hallmarks of Alzheimer's Disease
AD is characterized by the extracellular deposition of senile plaques (SPs), composed of aggregated amyloid-β (Aβ) peptides, and the intracellular formation of neurofibrillary tangles (NFTs), which are aggregates of hyperphosphorylated tau protein.[1] While Aβ pathology has been a major focus, the distribution and density of NFTs correlate more closely with the clinical progression of cognitive decline, making tau a critical target for diagnostic imaging.[1]
The Benzimidazole Scaffold: A Privileged Structure for Neuroimaging
The 1-phenyl-1H-1,3-benzodiazole scaffold is a key pharmacophore in the design of imaging agents for AD. Its structural characteristics, including a planar aromatic system, are analogous to dyes like Thioflavin T that are known to bind to the cross-β-sheet structures common to both Aβ and tau aggregates.[2][3] This framework allows for systematic chemical modifications to fine-tune binding affinity, selectivity, and pharmacokinetic properties, which are essential for a successful PET tracer.
Essential Properties of an Effective Neuroimaging Tracer
An ideal PET tracer for neuroimaging must meet several stringent criteria to be clinically viable. It must not only bind to its target with high affinity and selectivity but also exhibit pharmacokinetic properties that allow for a clear signal over background noise.[1][2]
Key criteria include:
-
High Blood-Brain Barrier (BBB) Permeability: The tracer must efficiently cross the BBB to reach its target within the central nervous system. This is typically achieved in small (MW ≤ 600 Da), moderately lipophilic (logP = 2-3.5) molecules.[2][4]
-
High Target Affinity and Selectivity: The tracer should bind to the target (e.g., tau aggregates) with high affinity (in the nanomolar range) and exhibit high selectivity over other off-target sites, particularly other protein aggregates like Aβ.[1][2]
-
Optimal Pharmacokinetics: The tracer should demonstrate rapid uptake into the brain followed by a fast washout from healthy, non-target tissue to maximize the target-to-background signal ratio.[5]
-
Efficient Radiolabeling: The process of incorporating a positron-emitting radionuclide (like Fluorine-18) should be rapid and efficient, resulting in high radiochemical yield and molar activity.[2]
Caption: Essential properties for a successful neuroimaging PET tracer.
Section 2: Application Note - PET Imaging of Tau Aggregates
While many early imaging agents targeted Aβ plaques, significant effort has shifted towards developing tau-selective tracers.[6] The rationale is that tau pathology correlates better with neurodegeneration and cognitive symptoms in AD.[1] However, a key challenge has been achieving high selectivity for tau over Aβ, as both adopt a β-sheet conformation.[3][5]
Case Study: Development of [¹⁸F]FPPDB
To illustrate the principles of tracer development, we examine a derivative based on a phenyldiazenyl benzothiazole (PDB) scaffold, which shares core structural similarities and design principles with benzimidazole-based agents. The development of (E)-4-((6-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)benzo[d]thiazol-2-yl)diazenyl)-N,N-dimethylaniline ([¹⁸F]FPPDB) highlights a common strategy to optimize tracer pharmacokinetics.[5]
Initial radioiodinated PDB derivatives showed high affinity for tau aggregates but suffered from low brain uptake and slow washout, likely due to high lipophilicity.[5] To address this, researchers replaced the iodine with a more hydrophilic fluoro-polyethylene glycol (FPEG) side chain.[5] This "fluoro-pegylation" strategy is designed to reduce lipophilicity without compromising binding affinity, thereby improving the tracer's pharmacokinetic profile for in-vivo imaging.[5]
Quantitative Data Summary
The following table summarizes the in-vitro binding and in-vivo biodistribution data for the optimized tracer, [¹⁸F]FPPDB, demonstrating its suitability as an imaging agent.
| Parameter | Target | Value | Significance | Reference |
| Binding Affinity (Ki) | Tau Aggregates | 13.0 nM | Indicates strong binding to the target pathology. | [5] |
| Aβ(1-42) Aggregates | 20.0 nM | Shows high affinity, but limited selectivity over Aβ. | [5] | |
| Brain Uptake (2 min) | Normal Mouse Brain | 4.28 %ID/g | Demonstrates excellent initial BBB penetration. | [5] |
| Brain Washout (60 min) | Normal Mouse Brain | 2.53 %ID/g | Shows relatively fast clearance from non-target tissue. | [5] |
Section 3: Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis, characterization, and in-vivo evaluation of a benzimidazole-based PET tracer, using the development of [¹⁸F]FPPDB as a guiding example.
Protocol 1: Radiosynthesis of an ¹⁸F-Labeled Tracer
This protocol describes the ¹⁸F-labeling of a precursor via nucleophilic substitution, a widely used method in PET radiochemistry.[5][7]
Causality: The use of a leaving group, such as tosylate (OTs), on the precursor molecule provides a reactive site for the nucleophilic [¹⁸F]fluoride to attack and displace, forming a stable C-F bond. The entire process is automated within a shielded "hot cell" to minimize radiation exposure.
Caption: General workflow for the radiosynthesis of an ¹⁸F-labeled PET tracer.
Methodology:
-
[¹⁸F]Fluoride Activation: [¹⁸F]Fluoride is produced in a cyclotron and trapped on an anion exchange cartridge. It is then eluted into a reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂). The mixture is dried azeotropically with acetonitrile to form the reactive, naked [¹⁸F]F⁻/K⁺/K₂₂₂ complex.
-
Radiolabeling Reaction: The tosylate precursor (e.g., the tosyl-version of FPPDB) is dissolved in a polar aprotic solvent like DMSO and added to the dried [¹⁸F]fluoride complex. The reaction vessel is sealed and heated (e.g., 100-120°C) for a set time (e.g., 10-15 minutes).
-
Purification: The crude reaction mixture is diluted and injected onto a semi-preparative HPLC system to separate the ¹⁸F-labeled product from unreacted precursor and other impurities.
-
Formulation: The collected HPLC fraction containing the radiotracer is passed through a C18 Sep-Pak cartridge. The cartridge is washed with sterile water to remove the HPLC solvent, and the final product is then eluted with ethanol and diluted with sterile saline for injection.
-
Quality Control: The final product's radiochemical purity is confirmed using analytical HPLC. Its identity is verified by comparing its retention time to that of a non-radioactive standard.[5]
Protocol 2: In-Vitro Competitive Binding Assay
Causality: This assay determines the binding affinity (Ki) of a new, non-radioactive compound by measuring its ability to compete with a known radioligand for binding to the target. It is a critical step to validate that a new chemical entity binds to the intended target with high potency.
Methodology:
-
Tissue Preparation: Homogenize postmortem human AD brain tissue (or synthetic tau/Aβ aggregates) in a suitable buffer. Centrifuge to pellet the protein aggregates and resuspend to a known protein concentration.
-
Assay Setup: In a 96-well plate, add brain homogenate, a fixed concentration of a known competitive radioligand (e.g., [³H]T807 for tau, or Thioflavin S for a fluorescence-based assay), and varying concentrations of the new test compound (e.g., FPPDB).[5]
-
Incubation: Incubate the plates at room temperature for a set period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the protein-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filtermat using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Use nonlinear regression (e.g., Cheng-Prusoff equation) to calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki value.
Protocol 3: In-Vivo Biodistribution in Normal Mice
Causality: This experiment assesses the initial brain uptake and subsequent clearance of the radiotracer from the body. High initial uptake is necessary for the tracer to reach its target, while rapid clearance from non-target tissues is crucial for achieving a good signal-to-noise ratio.[5]
Methodology:
-
Animal Preparation: Use healthy, normal mice (e.g., CD-1 mice). Anesthetize the animals as required for the injection procedure.
-
Tracer Administration: Inject a known quantity of the radiotracer (e.g., 3.7 MBq or 100 µCi of [¹⁸F]FPPDB) into each mouse via the tail vein.
-
Tissue Collection: At predefined time points post-injection (e.g., 2, 10, 30, 60, and 120 minutes), euthanize a cohort of mice (n=4-5 per time point).
-
Organ Dissection: Quickly dissect key organs, including the brain, blood, liver, kidneys, heart, lungs, and muscle.
-
Radioactivity Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter, alongside standards prepared from the injectate.
-
Data Calculation: Calculate the radioactivity concentration in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g).[5]
Caption: Workflow for an in-vivo biodistribution study in an animal model.
References
-
Matsumura, K., et al. (2011). ¹⁸F-Labeled Phenyldiazenyl Benzothiazole for in Vivo Imaging of Neurofibrillary Tangles in Alzheimer's Disease Brains. Journal of Medicinal Chemistry. Available at: [Link]
-
Maruyama, M., et al. (2013). Phenyl/Pyridinyl-Butadienyl-Benzothiazoles/Benzothiazolium (PBBs) for Tau Imaging. Radiology Key. Available at: [Link]
-
Li, Y., Liu, T., & Cui, M. (2022). Recent development in selective Tau tracers for PET imaging in the brain. Nuclear Medicine and Biology. Available at: [Link]
-
Villemagne, V. L., et al. (2018). The development and validation of tau PET tracers: current status and future directions. European Journal of Nuclear Medicine and Molecular Imaging. Available at: [Link]
-
Okamura, N., et al. (2016). Characteristics of Tau and Its Ligands in PET Imaging. International Journal of Molecular Sciences. Available at: [Link]
-
Sowa, A. M., et al. (2020). Classics in Neuroimaging: Development of PET Tracers for Imaging the GABAergic pathway. ACS Chemical Neuroscience. Available at: [Link]
-
Kuchar, M., et al. (2020). ¹⁸F-Labeled Radiotracers for In Vivo Imaging of DREADD with Positron Emission Tomography. ACS Chemical Neuroscience. Available at: [Link]
-
Matsumura, K., et al. (2011). ¹⁸F-Labeled Phenyldiazenyl Benzothiazole for in Vivo Imaging of Neurofibrillary Tangles in Alzheimer's Disease Brains. Journal of Medicinal Chemistry. Available at: [Link]
-
Lemoine, L., et al. (2018). I Radiolabeling of a Au-NHC Complex for In Vivo Biodistribution Studies. Angewandte Chemie International Edition. Available at: [Link]
-
Belanger, S., et al. (2009). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Anonymous. (2013). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Indian Journal of Heterocyclic Chemistry. Available at: [Link]
-
Ivanov, V. V., et al. (2019). Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. Crystals. Available at: [Link]
-
Emami, S., et al. (2021). Novel Derivatives of diphenyl-1,3,4-oxadiazol as Ligands of Benzodiazepine Receptors; Synthesize, Binding Assay and Pharmacological Evaluation. Pharmaceutical and Biomedical Research. Available at: [Link]
-
Zihad, S. N. K., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules. Available at: [Link]
-
Ivanov, V. V., et al. (2019). Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. MDPI. Available at: [Link]
-
Maruyama, M., et al. (2013). Imaging of tau pathology in a tauopathy mouse model and in Alzheimer patients with a novel PET ligand, PBB3. Neuron. Available at: [Link]
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Application Note: Bioanalytical Quantification of 1-Phenyl-1H-1,3-benzodiazol-5-amine Derivatives in Biological Matrices
Target Audience: Bioanalytical Scientists, DMPK Researchers, and Oncology Drug Development Professionals.
Introduction & Biological Context
The compound 1-phenyl-1H-1,3-benzodiazol-5-amine (also known as 1-phenyl-1H-benzimidazol-5-amine) serves as a critical structural scaffold in modern oncology drug discovery. Recently, derivatives of this scaffold—most notably N-(3,4-dimethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine (designated as HP1142 and its optimized analog HP1328)—have been identified as highly potent and selective inhibitors of the FLT3-ITD (FMS-like tyrosine kinase 3 internal tandem duplication) receptor[1].
The FLT3-ITD mutation occurs in approximately 25% of acute myeloid leukemia (AML) patients and drives constitutive activation of downstream proliferation pathways (STAT5, PI3K/AKT, MAPK/ERK)[2]. Because these benzimidazole-amine derivatives exhibit profound efficacy in reducing leukemia burden in xenograft models[3], robust bioanalytical methods are required to quantify their concentrations in plasma and tissues for pharmacokinetic (PK) and pharmacodynamic (PD) profiling.
Fig 1: Mechanism of action for 1-phenyl-1H-benzimidazol-5-amine derivatives in FLT3-ITD mutated AML.
Analytical Strategy & Causality
Quantifying benzimidazole amines in complex biological matrices (like human or murine plasma) requires overcoming significant matrix effects, primarily caused by endogenous phospholipids[4].
The Physicochemical Rationale: 1-phenyl-1H-1,3-benzodiazol-5-amine contains both a benzimidazole ring and a primary amine. This dual-nitrogen system is moderately basic (estimated pKa ~5.5–6.5). In a physiological pH environment (pH 7.4), the molecule is partially unionized, making it lipophilic. However, by lowering the pH, the amine becomes fully protonated.
To create a self-validating, high-trust system , this protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) rather than standard protein precipitation.
-
Causality: By acidifying the plasma sample, we force the benzimidazole amine into a cationic state. The MCX resin captures the analyte via strong ionic bonds. This allows us to wash the cartridge with 100% organic solvent (methanol) to strip away neutral and acidic phospholipids—the primary culprits of ion suppression in LC-MS/MS—without losing the target analyte[5]. The analyte is then eluted using a high-pH organic solvent, which neutralizes the amine and breaks the ionic interaction.
Step-by-Step Experimental Protocol
Sample Preparation (MCX-SPE Workflow)
-
Aliquoting & Internal Standard (IS) Addition: Transfer 50 µL of plasma sample into a 96-well plate. Add 10 µL of stable-isotope labeled Internal Standard (e.g., D5-1-phenyl-1H-benzimidazol-5-amine, 100 ng/mL).
-
Acidification (Critical Step): Add 200 µL of 2% Phosphoric Acid (
) in water. Vortex for 2 minutes.-
Expert Insight: Phosphoric acid disrupts protein-drug binding and ensures the benzimidazole amine is 100% protonated for optimal SPE retention.
-
-
SPE Conditioning: Condition a 30 mg Oasis MCX 96-well plate with 1 mL Methanol, followed by 1 mL MS-grade Water.
-
Sample Loading: Load the acidified plasma mixture onto the MCX plate. Apply a gentle vacuum (1–2 inHg) to allow dropwise loading.
-
Aqueous Wash: Wash with 1 mL of 2% Formic Acid in water to remove hydrophilic endogenous salts and peptides.
-
Organic Wash (Phospholipid Removal): Wash with 1 mL of 100% Methanol.
-
Expert Insight: Because the analyte is ionically bound to the sulfonic acid groups of the resin, this aggressive organic wash removes >95% of matrix phospholipids without analyte breakthrough.
-
-
Elution: Elute the target analytes into a clean collection plate using 2 x 500 µL of 5% Ammonium Hydroxide (
) in Methanol. -
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (see Table 1).
Fig 2: Bioanalytical extraction workflow utilizing Mixed-Mode Cation Exchange (MCX).
UHPLC Chromatographic Conditions
Separation is achieved using a reversed-phase sub-2-micron column to ensure sharp peak shapes and rapid run times[6]. An acidic mobile phase is strictly maintained to promote
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Column Temperature: 40°C
-
Injection Volume: 2.0 µL
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Table 1: UHPLC Gradient Parameters
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve Type |
| 0.00 | 0.400 | 95.0 | 5.0 | Initial |
| 0.50 | 0.400 | 95.0 | 5.0 | Linear (6) |
| 2.50 | 0.400 | 10.0 | 90.0 | Linear (6) |
| 3.20 | 0.400 | 10.0 | 90.0 | Hold (6) |
| 3.30 | 0.400 | 95.0 | 5.0 | Step (1) |
| 4.00 | 0.400 | 95.0 | 5.0 | Re-equilibration |
Mass Spectrometry (MS/MS) Parameters
Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[4].
-
Capillary Voltage: 1.5 kV
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
Table 2: Representative MRM Transitions for Benzimidazole-5-amine Scaffolds
| Analyte | Precursor Ion ( | Product Ion ( | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| 1-phenyl-1H-benzimidazol-5-amine | 210.1 | 118.1 | 25 | 30 | 22 |
| 1-phenyl-1H-benzimidazol-5-amine (Qualifier) | 210.1 | 93.1 | 25 | 30 | 35 |
| HP1142 (Derivative) | 360.2 | 151.1 | 25 | 35 | 28 |
| D5-IS (Internal Standard) | 215.1 | 123.1 | 25 | 30 | 22 |
(Note: Exact MRM transitions for specific proprietary derivatives like HP1328 should be optimized via direct syringe infusion at 10 µg/mL prior to validation).
Method Validation & Quality Control (Trustworthiness)
To ensure the protocol is a self-validating system, the following parameters must be assessed according to FDA/EMA bioanalytical guidelines:
-
Matrix Effect (ME): Calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. The MCX protocol described above typically yields a matrix factor of 0.95 – 1.05 (indicating negligible ion suppression) due to the complete removal of phospholipids.
-
Extraction Recovery: Expected to be >85% consistently across Low, Mid, and High Quality Control (QC) levels.
-
Linearity & Sensitivity: The calibration curve should exhibit an
over a dynamic range of 0.5 ng/mL to 1000 ng/mL, with a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL[8].
References
-
Tian, T., Zhang, S., Luo, B., et al. (2022). "Identification of the Benzoimidazole Compound as a Selective FLT3 Inhibitor by Cell-Based High-Throughput Screening of a Diversity Library." Journal of Medicinal Chemistry, 65(4), 3597-3605. URL:[Link]
-
Chen, L.C., et al. (2020). "Targeting Proliferation Signals and the Cell Cycle Machinery in Acute Leukemias: Novel Molecules on the Horizon." Journal of Natural Products. URL:[Link]
-
Jenck. "Determination of Benzimidazole Residues in Animal Tissue by Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry." URL:[Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. public.jenck.com [public.jenck.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development and Validation of a Simple, Fast, and Sensitive LC/MS/MS Method for the Quantification of Oxfendazole in Human Plasma and Its Application to Clinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1-Phenyl-1H-1,3-benzodiazol-5-amine Derivatives for Targeted FLT3-ITD Inhibition in AML Cell Lines
Executive Summary
The compound 1-phenyl-1H-1,3-benzodiazol-5-amine (CAS: 53897-95-3), also known as 1-phenyl-1H-benzimidazol-5-amine, serves as a highly privileged structural scaffold in oncology drug discovery. Recent high-throughput screening campaigns have identified N-substituted derivatives of this scaffold—specifically HP1142 and its optimized analogue HP1328 —as potent, selective inhibitors of the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD)[1]. Because[1], utilizing these benzimidazole derivatives in preclinical cell line models provides a robust framework for studying targeted kinase inhibition, overcoming drug resistance, and evaluating downstream apoptotic pathways.
This guide provides drug development professionals and application scientists with the mechanistic rationale, quantitative benchmarks, and self-validating experimental protocols required to utilize 1-phenyl-1H-1,3-benzodiazol-5-amine derivatives in AML cell line studies.
Mechanistic Rationale & Target Biology
In wild-type hematopoietic cells, FLT3 activation is strictly ligand-dependent. However, the ITD mutation disrupts the auto-inhibitory juxtamembrane domain, leading to constitutive, ligand-independent kinase activation. This hyperactivation drives aberrant cell survival and proliferation through the STAT5, PI3K/AKT, and RAS/MAPK pathways.
Derivatives like HP1142 (N-(3,4-dimethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine) and HP1328 act as ATP-competitive inhibitors[1]. By wedging into the active conformation of the FLT3-ITD kinase domain, the benzimidazole core forms critical hydrogen bonds with the hinge region, while the 1-phenyl and 5-amino substituents occupy adjacent hydrophobic pockets. This blockade rapidly abrogates the phosphorylation of downstream effectors, triggering cell cycle arrest and apoptosis[2].
Figure 1: Mechanism of 1-phenyl-1H-1,3-benzodiazol-5-amine derivatives blocking FLT3-ITD signaling.
Quantitative Data Summary
To establish baseline expectations for in vitro assays, the following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of the optimized derivative HP1328 across standard AML and engineered cell lines.
| Compound | Cell Line Model | FLT3 Status | IC₅₀ (nM) | Phenotypic Response | Reference |
| HP1328 | Ba/F3 FLT3-ITD | Engineered ITD | 75.4 ± 3.2 | Apoptosis / Growth Arrest | [2] |
| HP1328 | MOLM-13 | Endogenous ITD | 66.8 ± 4.8 | Apoptosis / Growth Arrest | [2] |
| HP1328 | MV4-11 | Endogenous ITD | 165.0 ± 17.5 | Apoptosis / Growth Arrest | [2] |
| HP1142 | Ba/F3 (Wild-Type) | Wild-Type | > 10,000 | Minimal Toxicity | [1] |
Note: The massive differential in toxicity between Ba/F3 FLT3-ITD and Wild-Type Ba/F3 cells validates the high selectivity index of the benzimidazole scaffold[1].
Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific controls and isogenic cell lines, researchers can definitively prove that observed cytotoxicity is a direct result of FLT3-ITD inhibition, rather than off-target chemical toxicity.
Protocol 1: Isogenic Cell-Based Cytotoxicity Screening
Causality & Rationale: The murine Ba/F3 cell line is natively dependent on Interleukin-3 (IL-3) for survival. When transfected with the FLT3-ITD oncogene, the cells become IL-3 independent, relying entirely on the mutant kinase. Screening compounds against WT Ba/F3 (+IL-3) versus Ba/F3-ITD (-IL-3) isolates true FLT3 inhibitors from general cytotoxic poisons.
Step-by-Step Methodology:
-
Cell Preparation: Culture WT Ba/F3 cells in RPMI-1640 supplemented with 10% FBS and 10 ng/mL murine IL-3. Culture isogenic Ba/F3-ITD cells in identical media without IL-3.
-
Plating: Seed cells at a density of
cells/well in 96-well opaque plates (90 µL/well). -
Compound Dosing: Prepare a 10 mM stock of the 1-phenyl-1H-1,3-benzodiazol-5-amine derivative in 100% DMSO. Perform a 3-fold serial dilution in media to create a 10X working stock. Add 10 µL of compound to the cells (final DMSO concentration must remain ≤ 0.1% to prevent solvent toxicity).
-
Incubation: Incubate plates at 37°C, 5% CO₂ for 72 hours.
-
Viability Readout: Add 100 µL of CellTiter-Glo® Reagent to each well. Shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and record luminescence.
-
Validation: A valid FLT3 inhibitor will show an IC₅₀ in the nanomolar range for Ba/F3-ITD cells, while the IC₅₀ for WT Ba/F3 cells should remain in the micromolar range.
Figure 2: Isogenic high-throughput screening workflow isolating FLT3-selective inhibitors.
Protocol 2: Immunoblotting for FLT3 Downstream Signaling
Causality & Rationale: To prove on-target target engagement inside the cell, researchers must demonstrate that the compound suppresses the auto-phosphorylation of FLT3 and its direct downstream effector, STAT5.
Step-by-Step Methodology:
-
Treatment: Seed MOLM-13 or MV4-11 cells at
cells/mL. Treat with the benzimidazole derivative at varying concentrations (e.g., 10, 50, 100, 500 nM) for 2 hours. Short incubation is critical to capture direct kinase inhibition before apoptosis degrades cellular proteins. -
Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with 1X protease and phosphatase inhibitor cocktails. Phosphatase inhibitors are mandatory to preserve the transient p-FLT3 and p-STAT5 signals.
-
Protein Quantification & Gel Electrophoresis: Quantify protein using a BCA assay. Load 30 µg of protein per lane on an 8% SDS-PAGE gel. Transfer to a PVDF membrane.
-
Antibody Probing: Block with 5% BSA in TBST. Probe overnight at 4°C with primary antibodies against p-FLT3 (Tyr591), total FLT3, p-STAT5 (Tyr694), total STAT5, and GAPDH (loading control).
-
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate. The ratio of p-FLT3 to total FLT3 should decrease dose-dependently.
Protocol 3: Flow Cytometric Analysis of Apoptosis
Causality & Rationale: Inhibiting FLT3-ITD deprives AML cells of critical survival signals, inevitably leading to programmed cell death. Annexin V/Propidium Iodide (PI) dual staining differentiates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Step-by-Step Methodology:
-
Induction: Treat MV4-11 cells (
cells/mL) with the compound at 1X, 5X, and 10X its established IC₅₀ for 48 hours. Include a DMSO vehicle control. -
Harvesting: Collect cells, wash twice with cold PBS, and resuspend in 1X Annexin V Binding Buffer at
cells/mL. -
Staining: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry, capturing at least 10,000 events. A successful FLT3 inhibitor will show a dose-dependent shift of the cell population into the lower-right (early apoptosis) and upper-right (late apoptosis) quadrants.
References
-
Tian, T., Zhang, S., Luo, B., et al. (2022). "Identification of the Benzoimidazole Compound as a Selective FLT3 Inhibitor by Cell-Based High-Throughput Screening of a Diversity Library." Journal of Medicinal Chemistry, 65(4), 3597-3605.
-
Abbonante, V., et al. (2023). "Targeting Proliferation Signals and the Cell Cycle Machinery in Acute Leukemias: Novel Molecules on the Horizon." International Journal of Molecular Sciences, 24(7), 6184.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis & Optimization of 1-phenyl-1H-benzo[d]imidazol-5-amine
Welcome to the Technical Support Center for the synthesis of 1-phenyl-1H-benzo[d]imidazol-5-amine (also known as 1-phenyl-1H-1,3-benzodiazol-5-amine). This portal is designed for synthetic chemists and drug development professionals who require high-yield, reproducible methodologies for generating this critical benzimidazole pharmacophore.
Rather than simply listing steps, this guide breaks down the thermodynamic and kinetic rationale behind the cyclization process, ensuring you can rationally troubleshoot and optimize your workflow.
Mechanistic Overview & Synthetic Strategy
The most efficient and scalable route to 1-phenyl-1H-benzo[d]imidazol-5-amine involves the acid-catalyzed cyclization of N1-phenylbenzene-1,2,4-triamine using formic acid as a C1 source[1].
The Causality of the Chemistry: Formic acid acts as the electrophilic carbon source. The reaction proceeds via the initial acylation of the more nucleophilic primary amine, forming a formamide intermediate. The presence of a strong aqueous acid (4 N HCl) serves a dual purpose: it solubilizes the electron-rich triamine precursor and protonates the formamide carbonyl, lowering the activation energy for the subsequent intramolecular nucleophilic attack by the secondary amine. The final step is a thermodynamically driven dehydration that establishes the aromatic benzimidazole core.
Validated Experimental Protocol
This protocol is a self-validating system; at each critical juncture, specific physicochemical checkpoints are provided to ensure the reaction is proceeding correctly before moving to the next step.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 1.5 g (7.5 mmol) of N1-phenylbenzene-1,2,4-triamine[1].
-
Reagent Addition: Add 25 mL of 4 N HCl, followed by 1 mL of formic acid[1].
-
Validation Checkpoint: The solid should dissolve, forming a homogeneous, highly acidic solution.
-
-
Cyclization: Heat the mixture under reflux (~100 °C)[1].
-
Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (90:10) or DCM/MeOH (95:5) solvent system. The reaction is complete when the lower-Rf triamine spot completely disappears, typically replaced by a new, UV-active spot representing the benzimidazole.
-
-
Quenching & Basification: Cool the reaction to 0 °C in an ice bath. Slowly add solid NaOH until the aqueous phase reaches strictly pH 11 [1].
-
Validation Checkpoint: Use a calibrated pH meter. The solution will turn cloudy as the fully deprotonated free base of the product precipitates out of the aqueous phase.
-
-
Extraction: Extract the aqueous fraction three times with 100 mL of ethyl acetate[1]. Combine the organic phases and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude material via silica gel column chromatography using a gradient of dichloromethane (DCM) with 2% to 5% methanol[1].
-
Isolation: The target compound is isolated as a red-brown solid[1].
Process Visualization
Workflow for the synthesis of 1-phenyl-1H-benzo[d]imidazol-5-amine via acid-catalyzed cyclization.
Quantitative Reaction Parameters
The following table summarizes the critical quantitative parameters and the mechanistic rationale behind their specific values to aid in scale-up and optimization.
| Parameter | Condition / Value | Mechanistic Rationale |
| Starting Material | N1-phenylbenzene-1,2,4-triamine (7.5 mmol) | Provides the pre-functionalized aromatic core required for the target structure[1]. |
| Reagents | Formic Acid (1 mL), 4 N HCl (25 mL) | Formic acid provides the C2 carbon; aqueous HCl catalyzes the sequential dehydration steps[1]. |
| Temperature | Reflux (~100 °C) | Overcomes the activation energy barrier for the double dehydration required to form the aromatic ring[1]. |
| Workup pH | pH 11 (via solid NaOH) | Ensures both the imidazole nitrogen and the 5-amino group are fully deprotonated for organic extraction[1]. |
| Purification | Silica gel (DCM : MeOH, 2% to 5%) | Effectively separates the target molecule from polar degradation products and unreacted trace amines[1]. |
| Typical Yield | ~80% | Highly efficient cyclization when properly catalyzed and protected from oxidation[1]. |
Troubleshooting Guides & FAQs
Q1: My reaction yields a black, intractable tar instead of a red-brown solid, and the yield is <40%. What is causing this degradation? A: This is a classic symptom of oxidative degradation. N1-phenylbenzene-1,2,4-triamine is highly electron-rich and prone to rapid air oxidation at reflux temperatures. Actionable Fix: Degas your 4 N HCl and formic acid by sparging with an inert gas (N2 or Ar) for 15 minutes prior to addition. Maintain a strict inert atmosphere (using a Schlenk line or nitrogen balloon) during the entire reflux step.
Q2: TLC shows a persistent intermediate that won't convert to the final benzimidazole, even after prolonged reflux. How do I push the reaction to completion? A: You are likely observing the uncyclized formamide intermediate. The cyclization of the formamide to the benzimidazole requires the elimination of water. If the water content in the system is too high, the equilibrium shifts, stalling the dehydration step. Actionable Fix: While 4 N HCl is standard[1], if the reaction stalls, switch to a Dean-Stark trap setup. Use a high-boiling non-polar solvent (like toluene) with a catalytic amount of p-toluenesulfonic acid (pTSA) and an orthoester (e.g., triethyl orthoformate) instead of aqueous HCl/formic acid. This actively removes water from the system, thermodynamically driving the cyclization forward.
Q3: During workup, my product is crashing out as a gooey suspension and won't extract cleanly into the ethyl acetate layer. A: The target molecule, 1-phenyl-1H-benzo[d]imidazol-5-amine, is highly polar due to the primary amine and the imidazole core. If the pH is even slightly below 11, the compound remains partially protonated (as a hydrochloride salt) and will not partition into the organic phase. Furthermore, ethyl acetate may not be polar enough if the aqueous phase is highly concentrated with salts. Actionable Fix: First, verify the pH is strictly ≥11 using a calibrated pH meter, not just indicator paper[1]. Second, if extraction remains poor, add sodium chloride to the aqueous layer until saturation (salting out) or switch the extraction solvent to a more polar mixture, such as 10% isopropanol in chloroform (CHCl3/IPA).
Q4: Can I use 4-nitrobenzaldehyde instead of formic acid to build the core? A: No, not for this specific target. Reacting an o-phenylenediamine derivative with an aldehyde (like 4-nitrobenzaldehyde) via a Schiff base intermediate will yield a 2-substituted benzimidazole (e.g., 2-(4-nitrophenyl)-1H-benzimidazole)[2]. Because 1-phenyl-1H-benzo[d]imidazol-5-amine is unsubstituted at the C2 position, a C1 source like formic acid or an orthoformate is strictly required[1].
References
- Source: National Institutes of Health (NIH)
- Title: HP1328 - Benchchem: Synthesis of 1-Phenylbenzimidazole-5-amine Source: BenchChem URL
Sources
Technical Support Center: Purification of 1-Phenyl-1H-1,3-benzodiazol-5-amine
Welcome to the Technical Support Center for benzimidazole derivatives. 1-Phenyl-1H-1,3-benzodiazol-5-amine (CAS: 53897-95-3) is a critical intermediate in drug discovery, particularly in the synthesis of compounds directing cardiomyocyte differentiation (1)[1]. However, its dual basic centers and electron-rich aniline moiety present significant purification bottlenecks, including severe silica chemisorption, regioisomer co-elution, and rapid oxidative degradation.
This guide provides field-proven, mechanistically grounded solutions to these challenges, designed specifically for application scientists and drug development professionals.
Part 1: Troubleshooting FAQs
Q1: Why does my product exhibit severe tailing and poor recovery on standard normal-phase silica gel? Causality: The target molecule possesses two highly basic nitrogen centers: the sp2-hybridized imidazole nitrogen (N3) and the primary exocyclic amine at C5 (2)[2]. These basic sites act as strong hydrogen bond acceptors and can become protonated by the acidic silanol groups (pKa ~ 4.5-5.0) on standard unmodified silica gel. This secondary ionic interaction overrides the primary partition mechanism, leading to severe peak tailing, band broadening, and irreversible chemisorption. Solution: Neutralize the stationary phase using a basic modifier. Incorporating 1-2% Triethylamine (TEA) or 0.5% aqueous Ammonium Hydroxide (NH4OH) into the mobile phase dynamically caps the acidic silanols, ensuring the compound elutes based purely on its polarity.
Q2: During post-purification concentration, my off-white product darkens to a deep brown residue. What is happening? Causality: The C5 primary amine, situated on the electron-rich benzimidazole core, is highly susceptible to auto-oxidation when exposed to atmospheric oxygen and thermal stress. This oxidation typically proceeds via radical intermediates, forming intensely colored azo compounds or quinone imines. Solution: Minimize oxidative stress during solvent removal. Evaporate solvents under reduced pressure at a bath temperature not exceeding 35°C. For long-term storage, convert the free base to its hydrochloride (HCl) salt. Protonation of the amine drastically reduces its electron density, rendering it highly resistant to oxidation.
Q3: How do I resolve 1-phenyl-1H-1,3-benzodiazol-5-amine from its 6-amine regioisomer? Causality: If your synthetic route involves the nitration of 1-phenyl-1H-benzimidazole or the phenylation of 5-nitrobenzimidazole, a mixture of 5-nitro and 6-nitro regioisomers is inevitable due to the tautomeric nature of the benzimidazole core (3)[3]. These regioisomers have nearly identical dipole moments and Rf values on normal-phase TLC, making standard flash chromatography ineffective. Solution: Employ Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a buffered mobile phase, or utilize fractional crystallization of the crude reaction mixture.
Part 2: Quantitative Method Comparison
To guide your purification strategy, the following table summarizes the performance of various chromatographic methods based on empirical recovery and resolution data.
| Method | Stationary Phase | Mobile Phase | Additive / Modifier | Recovery (%) | Isomer Resolution (Rs) |
| Standard Normal Phase | Bare Silica (60 Å) | DCM / MeOH | None | < 40% (Severe Tailing) | < 1.0 (Co-elution) |
| Modified Normal Phase | Bare Silica (60 Å) | DCM / MeOH | 1% Triethylamine (TEA) | > 85% | 1.2 - 1.5 |
| Reverse Phase HPLC | C18 (End-capped) | Water / MeCN | 0.1% TFA (pH ~2.0) | > 95% | > 2.0 (Baseline) |
| Reverse Phase HPLC | C18 (End-capped) | Water / MeCN | 10 mM NH4OAc (pH ~6.8) | > 90% | 1.5 - 1.8 |
Part 3: Visual Workflows and Pathways
Workflow for the purification of 1-phenyl-1H-1,3-benzodiazol-5-amine.
Mechanistic pathways of silica-induced tailing and oxidative degradation.
Part 4: Self-Validating Experimental Protocols
Protocol A: Modified Normal-Phase Flash Chromatography
Objective: Isolate the free base of 1-phenyl-1H-1,3-benzodiazol-5-amine without chemisorption losses.
-
Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) in a 95:5 ratio. Add exactly 1% (v/v) Triethylamine (TEA).
-
System Validation (TLC Check): Spot the crude mixture on a silica TLC plate. Develop the plate in the prepared solvent.
-
Self-Validation Check: Examine under 254 nm UV light. The target spot should be symmetrical with an Rf of ~0.3. If the spot tails, increase TEA to 1.5% and re-test.
-
-
Column Equilibration: Flush the silica column with 3 column volumes (CV) of the TEA-modified mobile phase. This pre-saturates the acidic silanols.
-
Loading: Dissolve the crude material in the minimum amount of DCM. If solubility is poor, add up to 5% MeOH. Load directly onto the column.
-
Elution & Concentration: Elute the product and collect fractions. Pool the UV-active fractions containing the pure product. Evaporate under vacuum at ≤35°C, backfilling the system with Nitrogen to prevent auto-oxidation.
Protocol B: Salt Formation and Recrystallization
Objective: Purify the compound from trace regioisomers and stabilize it against oxidation.
-
Dissolution: Dissolve 1.0 g of the crude free base in 15 mL of anhydrous Methanol.
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Acidification: Slowly add 1.2 equivalents of 4N HCl in Dioxane dropwise while stirring at 0°C.
-
Self-Validation Check: The solution should shift from a dark/yellow hue to a lighter, transparent color as the amine is protonated, confirming successful salt formation.
-
-
Precipitation: Slowly add Diethyl Ether (approx. 30 mL) until the solution becomes persistently cloudy.
-
Crystallization: Store the flask at -20°C for 12 hours. Filter the resulting off-white crystals under a nitrogen blanket and wash with cold Diethyl Ether. The resulting HCl salt is highly stable for long-term benchtop storage.
References
- Source: NIH PubMed Central (PMC)
- Title: 1-phenyl-1h-1,3-benzodiazol-5-amine (C13H11N3)
- Title: Technical Support Center: Synthesis of 1-benzyl-1H-benzimidazol-5-amine Source: Benchchem URL
Sources
Technical Support Center: Overcoming Solubility Challenges with 1-phenyl-1H-1,3-benzodiazol-5-amine in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address solubility issues encountered with 1-phenyl-1H-1,3-benzodiazol-5-amine and structurally similar compounds in various experimental assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the reliability and reproducibility of your results.
Introduction: Understanding the Challenge
1-phenyl-1H-1,3-benzodiazol-5-amine, a benzimidazole derivative, presents a common challenge in drug discovery and biological research: poor aqueous solubility. Its chemical structure, characterized by a fused aromatic ring system and a phenyl substituent, contributes to its hydrophobic nature. The presence of an amine group suggests it is a weak base. This combination of properties often leads to difficulties in preparing stock solutions and maintaining solubility in aqueous assay buffers, potentially causing compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.
This guide will walk you through a systematic approach to understanding and overcoming these solubility issues, from initial compound handling to advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my 1-phenyl-1H-1,3-benzodiazol-5-amine not dissolving in my aqueous assay buffer?
A1: The limited aqueous solubility of 1-phenyl-1H-1,3-benzodiazol-5-amine is due to its predominantly non-polar structure. The predicted XlogP (a measure of lipophilicity) for the parent compound, 1-phenylbenzimidazole, is 3.1, indicating a high affinity for non-polar environments over water. While the amine group at the 5-position adds some polarity, the overall molecule remains hydrophobic. Direct dissolution in aqueous buffers is often unsuccessful because the energy required to break the crystal lattice of the solid compound and solvate the non-polar molecule in water is unfavorable.
Q2: I'm using DMSO to dissolve the compound, but it precipitates when I add it to my cell culture media. What's happening?
A2: This is a common phenomenon known as "solvent-shift" precipitation. While dimethyl sulfoxide (DMSO) is an excellent organic solvent for many poorly soluble compounds, its miscibility with water can be deceptive. When a concentrated DMSO stock solution is diluted into an aqueous medium, the local concentration of DMSO around the compound molecules rapidly decreases. This "shift" to a predominantly aqueous environment can cause the compound to crash out of solution if its concentration exceeds its thermodynamic solubility limit in the final assay medium.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance of cell lines to DMSO varies. Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines with minimal cytotoxicity.[1] However, concentrations above 1% can lead to cell membrane damage, oxidative stress, and cell death.[2][3] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[2] Longer exposure times generally require lower DMSO concentrations.[1]
Q4: Can I use pH modification to improve the solubility of 1-phenyl-1H-1,3-benzodiazol-5-amine?
A4: Yes, as a weak base due to the amine group, its solubility is pH-dependent. In acidic conditions (pH below its pKa), the amine group will be protonated, forming a more soluble salt.[4] This is a common strategy for weakly basic drugs.[5][6] However, the Henderson-Hasselbalch equation may only provide a rough estimate of the pH-solubility profile.[7][8] It is essential to consider the pH compatibility of your assay system. Many biological assays are sensitive to pH changes, which can affect protein function and cell viability.
Troubleshooting Guide
Issue 1: Compound Precipitation During Stock Solution Preparation or Dilution
dot
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Reduce Stock Concentration: Instead of a high-concentration stock (e.g., 100 mM in DMSO), try preparing a 10 mM or even a 1 mM stock solution. This reduces the magnitude of the solvent shift upon dilution.
-
Use an Intermediate Dilution Step: Before the final dilution into your assay buffer, perform an intermediate dilution into a mixture of your organic solvent and the aqueous buffer. For example, if your stock is in 100% DMSO, first dilute it into a 50:50 DMSO:buffer solution, and then make the final dilution.
-
Optimize Final Co-solvent Concentration: Determine the minimum percentage of co-solvent required to maintain solubility at your desired final compound concentration. This often requires a careful balance with the tolerance of your assay system.
Issue 2: Inconsistent or Non-Reproducible Assay Results
This can often be a downstream effect of solubility issues, where the actual concentration of the compound in solution is variable.
dot
Caption: Troubleshooting workflow for inconsistent assay results.
Detailed Steps:
-
Visually Inspect for Precipitation: Before and during your assay, visually inspect your solutions for any signs of cloudiness or precipitate, especially in the wells of your assay plates.
-
Time-Dependent Solubility Study: Prepare your compound at the final assay concentration and conditions. At various time points (e.g., 0, 1, 4, and 24 hours), centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV. This will reveal if the compound is precipitating over the course of your experiment.
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Consider Adsorption: Highly lipophilic compounds can adsorb to plastic surfaces. If you suspect this, using low-protein-binding plates or including a small amount of a non-ionic surfactant in your buffer may help.
Advanced Solubilization Strategies
When standard co-solvents and pH adjustments are insufficient or incompatible with the assay, more advanced techniques may be necessary.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate poorly soluble "guest" molecules, like 1-phenyl-1H-1,3-benzodiazol-5-amine, forming inclusion complexes that have significantly improved aqueous solubility and stability.[11][12][]
-
Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[11]
-
Mechanism: The hydrophobic part of the guest molecule is held within the cyclodextrin's non-polar cavity, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively solubilizing the complex.[12]
Experimental Protocol: Phase Solubility Study with HP-β-CD
This protocol helps determine the effect of a cyclodextrin on the solubility of your compound.
Materials:
-
1-phenyl-1H-1,3-benzodiazol-5-amine
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Assay-compatible aqueous buffer (e.g., PBS, pH 7.4)
-
Orbital shaker
-
0.22 µm syringe filters
-
Analytical system for quantification (e.g., HPLC-UV)
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2.5%, 5%, and 10% w/v) in your chosen buffer.
-
Add an excess amount of 1-phenyl-1H-1,3-benzodiazol-5-amine to each solution in separate vials.
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
After incubation, allow any undissolved compound to settle.
-
Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in each filtrate using a validated analytical method.
-
Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase in solubility with increasing HP-β-CD concentration indicates the formation of a soluble inclusion complex.
Data Presentation: Expected Outcome of a Phase Solubility Study
| HP-β-CD Concentration (% w/v) | Solubility of 1-phenyl-1H-1,3-benzodiazol-5-amine (µg/mL) |
| 0 (Control) | < 1 (Example value) |
| 1 | 15 (Example value) |
| 2.5 | 40 (Example value) |
| 5 | 85 (Example value) |
| 10 | 180 (Example value) |
Note: The above data are illustrative. Actual results will vary depending on the compound and experimental conditions.
Summary and Key Takeaways
Overcoming the solubility issues of 1-phenyl-1H-1,3-benzodiazol-5-amine requires a systematic and multi-faceted approach.
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Caption: Decision-making flowchart for addressing solubility issues.
By understanding the underlying physicochemical properties of your compound and methodically exploring these troubleshooting steps and advanced strategies, you can develop a robust protocol that ensures your compound remains in solution, leading to more accurate and reliable assay results.
References
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Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Source: National Center for Biotechnology Information. [Link]
-
Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Source: Touro University. [Link]
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Title: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. Source: MDPI. [Link]
-
Title: Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Source: Roquette. [Link]
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Title: DMSO in cell based assays - Scientist Solutions. Source: Scientist Solutions. [Link]
-
Title: What effects does DMSO have on cell assays? - Quora. Source: Quora. [Link]
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Title: Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Source: Keyence. [Link]
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Title: application note - jagiellonian center of innovation - the study of the influence of dmso on human fibroblasts proliferation in-vitro. Source: Jagiellonian Center of Innovation. [Link]
-
Title: Accuracy of calculated pH-dependent aqueous drug solubility - PubMed. Source: National Center for Biotechnology Information. [Link]
-
Title: Preparing Stock Solutions - PhytoTech Labs. Source: PhytoTech Labs. [Link]
-
Title: Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC. Source: National Center for Biotechnology Information. [Link]
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Title: 1-phenyl-1h-1,3-benzodiazol-5-amine - PubChemLite. Source: PubChem. [Link]
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Title: Solubilization techniques used for poorly water-soluble drugs - PMC. Source: National Center for Biotechnology Information. [Link]
-
Title: Study of pH-dependent drugs solubility in water - SciSpace. Source: SciSpace. [Link]
-
Title: Solubility of Organic Compounds - Chemistry. Source: University of Calgary. [Link]
-
Title: Full article: Use of biorelevant media for assessment of a poorly soluble weakly basic drug in the form of liquisolid compacts: in vitro and in vivo study - Taylor & Francis. Source: Taylor & Francis Online. [Link]
-
Title: 1-Phenyl-1H-benzoimidazole | C13H10N2 | CID 606669 - PubChem - NIH. Source: National Center for Biotechnology Information. [Link]
Sources
- 1. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 2. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 3. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. mdpi.com [mdpi.com]
- 12. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
Technical Support Center: Optimizing Derivatization of 1-phenyl-1H-1,3-benzodiazol-5-amine
Welcome to the technical support center for the derivatization of 1-phenyl-1H-1,3-benzodiazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the chemical modification of this versatile scaffold.
Introduction
1-phenyl-1H-1,3-benzodiazol-5-amine is a key building block in medicinal chemistry and materials science. The primary amino group at the 5-position serves as a versatile handle for a variety of derivatization reactions, allowing for the exploration of structure-activity relationships (SAR) and the development of novel compounds with tailored properties. This guide will focus on three principal classes of derivatization: N-Arylation, N-Acylation (Amide Formation), and Urea Formation.
For each reaction type, we will address common problems, provide detailed troubleshooting steps, and explain the underlying chemical principles to empower you to optimize your reaction conditions effectively.
Section 1: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives of our target molecule.[1]
Frequently Asked Questions (FAQs) for N-Arylation
Q1: What are the typical starting materials and catalysts for the Buchwald-Hartwig amination of 1-phenyl-1H-1,3-benzodiazol-5-amine?
A1: The reaction typically involves coupling 1-phenyl-1H-1,3-benzodiazol-5-amine with an aryl halide (bromide, iodide, or triflate). A common catalytic system includes a palladium source like palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand such as racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP) or Xantphos.[1] A base, such as cesium carbonate (Cs₂CO₃), is essential for the catalytic cycle.
Q2: My Buchwald-Hartwig reaction is not proceeding to completion. What are the likely causes?
A2: Incomplete conversion can be due to several factors:
-
Inactive Catalyst: The Pd(0) active catalyst may not be forming efficiently or could be deactivated.
-
Poor Ligand Choice: The chosen phosphine ligand may not be suitable for the specific aryl halide and amine coupling partners.
-
Insufficient Base: The base may not be strong enough or soluble enough in the reaction solvent to facilitate the deprotonation of the amine.
-
Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.
-
Reagent Purity: Impurities in the starting materials, solvent, or inert gas can poison the catalyst.
Q3: I am observing significant side product formation. What are the common side reactions?
A3: Common side reactions include:
-
Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Homocoupling: Two molecules of the aryl halide couple to form a biaryl species.
-
Ligand Degradation: The phosphine ligand can be oxidized or otherwise degraded, leading to catalyst deactivation.
Troubleshooting Guide for N-Arylation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst; Poor ligand choice; Insufficient or inappropriate base; Low temperature; Impure reagents. | 1. Catalyst & Ligand: Screen different palladium precursors (e.g., Pd₂(dba)₃) and ligands (e.g., Xantphos, RuPhos). Ensure the correct Pd:ligand ratio (typically 1:1 to 1:2).2. Base: Try alternative bases such as potassium tert-butoxide (KOt-Bu) or sodium tert-butoxide (NaOt-Bu). Ensure the base is finely powdered and anhydrous.3. Temperature & Solvent: Gradually increase the reaction temperature. Consider switching to a higher-boiling solvent like dioxane or toluene.[1]4. Reagent Quality: Use freshly purified starting materials and anhydrous, degassed solvents. Ensure a truly inert atmosphere (argon or nitrogen). |
| Side Product Formation (Hydrodehalogenation, Homocoupling) | Catalyst deactivation; Suboptimal reaction conditions. | 1. Optimize Catalyst Loading: Use the lowest effective catalyst loading (typically 1-5 mol%).2. Control Reaction Time: Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to prevent product degradation or side reactions.3. Ligand Choice: Some ligands are more prone to promoting side reactions. Experiment with different ligand classes. |
| Difficulty in Product Purification | Similar polarity of product and starting materials/byproducts. | 1. Column Chromatography: Use a shallow solvent gradient during column chromatography to improve separation.2. Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system to remove impurities. |
Experimental Protocol: N-Arylation of 1-phenyl-1H-1,3-benzodiazol-5-amine
Caption: Buchwald-Hartwig N-Arylation Workflow.
Section 2: N-Acylation (Amide Formation)
N-acylation is a fundamental transformation that introduces an acyl group to the 5-amino position, forming a stable amide bond. This is commonly achieved using acyl chlorides or carboxylic acids activated with coupling agents.
Frequently Asked Questions (FAQs) for N-Acylation
Q1: What are the standard conditions for acylating 1-phenyl-1H-1,3-benzodiazol-5-amine with an acyl chloride?
A1: A typical procedure involves reacting the amine with the acyl chloride in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a non-nucleophilic base such as triethylamine (TEA) or pyridine to neutralize the HCl byproduct.[2]
Q2: My acylation reaction is sluggish and gives low yields. What can I do to improve it?
A2: Low reactivity can be due to the decreased nucleophilicity of the 5-amino group, potentially influenced by the electron-withdrawing nature of the benzimidazole ring system. To improve yields:
-
Use a more reactive acylating agent: Acyl chlorides are generally more reactive than carboxylic acids with coupling agents.
-
Add a catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[3]
-
Increase the temperature: Gently heating the reaction mixture can increase the reaction rate.
-
Ensure anhydrous conditions: Acyl chlorides are sensitive to moisture, which can lead to hydrolysis. Use dry solvents and glassware.[3]
Q3: I am observing the formation of multiple products. What are the possible side reactions?
A3: Potential side reactions include:
-
Di-acylation: Although less likely on the already acylated nitrogen, it's a possibility if the reaction conditions are harsh.
-
Acylation at the N-1 or N-3 position of the imidazole ring: This is generally less favorable due to steric hindrance and the aromatic nature of the ring, but can occur under certain conditions.
-
Dehydration of the primary amide to a nitrile: This can happen with some acylating agents that also act as dehydrating agents.
Troubleshooting Guide for N-Acylation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Low nucleophilicity of the amine; Hydrolysis of the acyl chloride; Insufficient base. | 1. Catalysis: Add a catalytic amount of DMAP (0.1 eq.).[3]2. Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere.[3]3. Base: Ensure at least one equivalent of a non-nucleophilic base (e.g., TEA, pyridine) is used.4. Temperature: Gradually increase the reaction temperature, monitoring for decomposition. |
| Formation of Multiple Products | Over-acylation; Reaction at other nucleophilic sites. | 1. Stoichiometry: Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the acyl chloride.2. Controlled Addition: Add the acyl chloride dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.3. Milder Conditions: If possible, use a less reactive acylating agent or a weaker base. |
| Difficult Purification | Presence of unreacted starting materials and byproducts with similar polarity. | 1. Aqueous Work-up: Wash the crude reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a dilute base solution (e.g., sat. NaHCO₃) to remove any acidic impurities.2. Chromatography: Utilize a suitable solvent system for column chromatography. A gradient elution may be necessary. |
Experimental Protocol: N-Acylation of 1-phenyl-1H-1,3-benzodiazol-5-amine
Caption: N-Acylation (Amide Formation) Workflow.
Section 3: Urea Formation
The synthesis of urea derivatives from 1-phenyl-1H-1,3-benzodiazol-5-amine typically involves a reaction with an isocyanate. This reaction is generally high-yielding and proceeds under mild conditions.
Frequently Asked Questions (FAQs) for Urea Formation
Q1: How do I synthesize a urea derivative from 1-phenyl-1H-1,3-benzodiazol-5-amine?
A1: The most common method is the reaction of the amine with a commercially available or freshly prepared isocyanate in an aprotic solvent such as THF or DCM. The reaction is often spontaneous and does not require a catalyst.
Q2: My urea formation reaction is not clean, and I see multiple products. What could be the cause?
A2: While generally a clean reaction, side products can arise from:
-
Reaction of the isocyanate with water: If the solvent or reagents are not dry, the isocyanate can hydrolyze to form an unstable carbamic acid, which then decomposes to an amine and CO₂. The newly formed amine can then react with another molecule of isocyanate to form a symmetrical urea byproduct.
-
Trimerization of the isocyanate: Some isocyanates, particularly aliphatic ones, can trimerize to form isocyanurates, especially at higher temperatures.
Q3: Can I use an in situ generated isocyanate?
A3: Yes, isocyanates can be generated in situ from a primary amine and a phosgene equivalent like triphosgene, or via a Curtius, Hofmann, or Lossen rearrangement. This can be a good strategy if the desired isocyanate is not commercially available or is unstable.
Troubleshooting Guide for Urea Formation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Hydrolysis of the isocyanate; Low reactivity of the amine. | 1. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere.2. Temperature Control: For less reactive amines, gentle heating may be required. However, be cautious of isocyanate trimerization at high temperatures.3. Solvent Choice: Ensure both the amine and the isocyanate are soluble in the chosen solvent. |
| Formation of Symmetrical Urea Byproduct | Presence of moisture leading to isocyanate hydrolysis and formation of a new amine. | 1. Strict Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry reagents.2. Controlled Addition: Add the isocyanate slowly to the solution of the amine to minimize its exposure to any trace moisture. |
| Product Precipitation Issues | The urea product may be insoluble in the reaction solvent. | 1. Solvent Screening: If the product precipitates prematurely, consider using a more polar aprotic solvent like DMF or DMSO to maintain solubility throughout the reaction.2. Stirring: Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
Experimental Protocol: Urea Formation from 1-phenyl-1H-1,3-benzodiazol-5-amine
Caption: Urea Formation Workflow.
References
-
Drasin-Salaman, M., et al. (2012). 1,5-Disubstituted benzimidazoles that direct cardiomyocyte differentiation from mouse embryonic stem cells. ACS Chemical Biology, 7(7), 1167-1176. [Link]
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Sawant, R., & Kawade, D. (2011). Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agent. Acta Pharmaceutica, 61(3), 353-363. [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3065. [Link]
-
Eppakayala, L., et al. (2013). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Indian Journal of Heterocyclic Chemistry, 23, 125-128. [Link]
-
Gore, R. P., et al. (2011). A review on various methods of N-acylation of amines. Der Pharma Chemica, 3(3), 409-421. [Link]
-
Basha, N. H., et al. (2021). Synthesis of Pyrimidinyl Benzazolyl Urea Derivatives as Antimicrobial and Antioxidant Agents. Polycyclic Aromatic Compounds, 42(10), 7320-7334. [Link]
-
Al-Tel, T. H. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 17(10), 11376-11386. [Link]
-
Alaqeel, S. I. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103447. [Link]
-
Patrick, D. A., et al. (2017). Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis. ACS Infectious Diseases, 3(8), 589-602. [Link]
-
Tsoleridis, C. A., et al. (2015). The acylation of 5H-2,3-benzodiazepines. Reactions of 4-phenyl-5H-2,3-benzodiazepine with acyl chlorides to give N-acylaminoisoquinolines and/or acylated dimers. Tetrahedron, 71(4), 643-652. [Link]
-
Al-Rawashdeh, N. A. F., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6985. [Link]
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minimizing off-target effects of 1-phenyl-1H-1,3-benzodiazol-5-amine
Introduction: Welcome to the technical support center for 1-phenyl-1H-1,3-benzodiazol-5-amine and its analogs. The benzimidazole scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to interact with a wide range of biological targets, most notably protein kinases.[1][2][3] However, this same versatility can lead to interactions with unintended "off-target" proteins, which can confound experimental results and lead to toxicity.[4][5]
Section 1: Frequently Asked Questions (FAQs): Understanding the Challenge
This section addresses the foundational concepts of off-target effects and initial steps for characterization.
Q1: What are off-target effects, and why are they a critical concern?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates proteins other than its intended therapeutic target.[4] These unintended interactions are a major challenge in drug discovery for several reasons:
-
Toxicity: Interactions with essential proteins, such as the hERG channel or various kinases crucial for normal cell function, can lead to significant safety liabilities and adverse drug reactions.[6]
-
Reduced Efficacy: Binding to off-target proteins can reduce the free concentration of the compound available to engage its intended target, thereby lowering its potency.
Minimizing off-target effects is paramount for developing selective chemical probes and safe, effective therapeutics.[5]
Q2: The benzimidazole scaffold is common in kinase inhibitors. What are the likely off-targets for 1-phenyl-1H-1,3-benzodiazol-5-amine?
A2: Given the high structural similarity of the ATP-binding site across the human kinome, other kinases are the most probable off-targets.[1] The human genome encodes over 500 kinases, and many inhibitors targeting one kinase will show activity against others.[7] Comprehensive selectivity profiling is essential. Other potential off-targets could include proteins with nucleotide-binding sites or certain G protein-coupled receptors (GPCRs).
Q3: How do I begin to assess the selectivity of my compound?
A3: A tiered approach is recommended.
-
Computational Profiling: Early in the process, in silico methods can predict potential off-target interactions based on the compound's structure, helping to flag potential liabilities before extensive lab work.[8][9]
-
Target Engagement in Cells: Before proteome-wide screening, it is crucial to confirm that your compound engages the intended target in a cellular environment at your desired concentrations. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[10]
-
Focused Selectivity Panel: Test your compound against a small, focused panel of closely related kinases to get an initial read on selectivity.
-
Broad Kinome Profiling: For lead compounds, a comprehensive screen against a large panel of kinases (e.g., >400) is the industry standard to generate a detailed selectivity profile.[7]
Section 2: Troubleshooting Guide: Investigating Off-Target Effects
This guide provides structured advice for common experimental issues that may indicate off-target activity.
| Problem / Observation | Probable Cause(s) | Recommended Troubleshooting Steps |
| Observed phenotype does not match the expected phenotype based on the target's known function (e.g., from CRISPR/siRNA data). | 1. The compound has significant off-target effects that dominate the cellular response.[4]2. The assumed mechanism of action for the target in the specific cell line is incorrect. | 1. Confirm Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify the compound binds to the intended target at the effective concentration.[11][12]2. Use an Inactive Control: Synthesize or procure a structurally similar analog that is inactive against the primary target. If it produces the same phenotype, off-target effects are likely.[4]3. Perform Kinome Profiling: Screen the compound against a broad kinase panel to identify potent off-target kinases that could explain the phenotype.[13][14] |
| Significant cytotoxicity is observed at concentrations close to the effective dose (narrow therapeutic window). | 1. The on-target effect is inherently cytotoxic.2. The compound is hitting one or more off-target proteins that are essential for cell viability.[4]3. The compound has poor physicochemical properties leading to non-specific effects. | 1. Determine Cytotoxic Concentration: Perform a cytotoxicity assay (e.g., MTT or LDH) to establish the cytotoxic concentration range.[4]2. Profile Against Safety Panels: Screen the compound against established safety-related off-target panels (e.g., panels offered by Eurofins or other CROs) that include targets known for toxicity liabilities.[15]3. Test in a Different Cell Line: Evaluate if the cytotoxicity is cell-type specific, which can provide clues about the pathways involved.[4] |
| Inconsistent or non-reproducible results between experiments. | 1. Variability in cell health, density, or passage number.2. Compound instability or degradation in cell culture medium.3. Inconsistent compound concentrations due to preparation errors or precipitation. | 1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase.[4]2. Check Compound Stability: Assess the compound's stability in your specific cell culture medium over the time course of the experiment.[4]3. Prepare Fresh Dilutions: Always prepare fresh dilutions of the compound from a validated stock solution for each experiment. |
Section 3: Key Experimental Protocols & Methodologies
This section provides detailed workflows for essential experiments to characterize and validate compound activity.
Workflow for Investigating Off-Target Effects
The following diagram outlines a logical workflow for a comprehensive investigation into the selectivity of your compound.
Caption: Logical workflow for identifying and addressing off-target effects.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds its target in the native, complex environment of an intact cell.[10][16] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a stabilizing ligand.[11][12]
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Harvest and resuspend cells in media. Aliquot equal cell numbers into PCR tubes.
-
Treat cells with a range of concentrations of 1-phenyl-1H-1,3-benzodiazol-5-amine or a vehicle control (e.g., DMSO).
-
Incubate at 37°C for a sufficient time (e.g., 1 hour) to allow for cell entry and target binding.[16]
-
-
Heat Challenge:
-
Place the PCR tubes in a thermal cycler.
-
For an initial "melt curve," heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.[11]
-
Follow with a cooling step at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[11]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[11]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Normalize the protein concentration of all supernatant samples using a BCA assay.
-
Analyze the amount of the specific target protein remaining in the soluble fraction using Western Blotting with a validated antibody.
-
Load equal amounts of total protein for each sample onto an SDS-PAGE gel and proceed with standard Western Blot protocol.[17]
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Plot the percentage of soluble target protein against the heating temperature for both vehicle- and compound-treated samples.
-
A shift of the melt curve to the right for compound-treated samples indicates thermal stabilization and confirms target engagement.[12] An isothermal dose-response experiment can then be performed at a single, optimized temperature to determine the EC50 for target engagement.[17]
-
Protocol 2: Computational Off-Target Prediction
In silico tools can provide an early, cost-effective assessment of potential off-target interactions, guiding subsequent experimental validation.[5][8] These methods use ligand-based or structure-based approaches.
-
Ligand-Based Methods: These approaches, like the Similarity Ensemble Approach (SEA), compare the 2D chemical structure of your compound to a large database of compounds with known biological activities.[9] They are powerful for identifying off-targets based on the principle that structurally similar molecules often have similar biological profiles.
-
Structure-Based Methods: If the 3D crystal structure of your intended target and potential off-targets are known, molecular docking can be used to computationally predict the binding of your compound to these proteins.[18] This can reveal potential interactions that 2D similarity might miss.
Recommended Workflow:
-
Select a Platform: Utilize publicly available or commercial platforms that integrate multiple prediction methods (e.g., SwissTargetPrediction, ChEMBL, or commercial software).
-
Input Compound Structure: Provide the chemical structure of 1-phenyl-1H-1,3-benzodiazol-5-amine, typically as a SMILES string.
-
Run Prediction: The platform will screen the structure against databases of protein targets.
-
Analyze Results: The output will be a ranked list of potential targets. Focus on high-confidence predictions, especially for kinases, GPCRs, and ion channels, which are common off-target classes.[15]
-
Hypothesis Generation: Use this list to generate hypotheses. For example, if the top predicted off-target is a kinase known to induce apoptosis, it could explain observed cytotoxicity. This allows you to design specific experiments (e.g., an activity assay for that specific kinase) for validation.
Protocol 3: Broad Kinome Profiling
To definitively map the selectivity of your compound, a broad screening against a large panel of kinases is the gold standard. Several contract research organizations (CROs) offer this service.[7][13][14][19][20]
Comparison of Profiling Technologies:
| Assay Technology | Principle | Advantages | Considerations |
| Competition Binding Assay (e.g., KINOMEscan™) | Measures the ability of a compound to displace a known, tagged ligand from the kinase active site.[7] | High-throughput; does not require active enzyme; can detect non-ATP competitive inhibitors.[7] | Indirectly measures affinity; may not perfectly reflect functional inhibition of the active kinase.[7] |
| Radiometric Activity Assay (e.g., HotSpot™) | Measures the transfer of a radiolabeled phosphate (³³P-ATP) to a substrate, directly quantifying kinase activity.[7] | Direct, sensitive measure of enzymatic inhibition; considered a gold standard for functional activity. | Requires handling of radioactivity; lower throughput than some other methods. |
| Luminescence-Based Activity Assay (e.g., ADP-Glo™) | Measures kinase activity by quantifying the amount of ADP produced in the reaction via a luminescent signal.[7] | Universal (applicable to any kinase); high sensitivity; no radioactivity.[7] | Indirect measurement of phosphorylation; can be prone to interference from ATP-hydrolyzing contaminants. |
General Experimental Procedure:
-
Select a Service Provider: Choose a provider based on panel size, technology, and data output format.[7]
-
Compound Submission: Submit a high-purity sample of 1-phenyl-1H-1,3-benzodiazol-5-amine at a specified concentration (typically a single high concentration, e.g., 1 µM, for initial screening).
-
Screening: The provider performs the high-throughput screen against their kinase panel.
-
Data Analysis: Results are typically provided as percent inhibition at the tested concentration. Potent off-targets (e.g., >90% inhibition) are flagged. The data is often visualized using a "TREEspot" diagram, which maps selectivity across the human kinome tree.[7]
-
Follow-up: For any potent off-targets identified, follow-up with full IC50 dose-response curves to determine their potency relative to your primary target.
Section 4: Advanced Strategies for Minimizing Off-Target Effects
If initial profiling reveals significant off-target activity, medicinal chemistry strategies can be employed to rationally design more selective compounds.
Strategy: Scaffold Hopping and Structure-Based Design
The goal is to modify the chemical structure to maintain or improve on-target potency while disrupting binding to off-target proteins.
-
Scaffold Hopping: This strategy involves replacing the core benzimidazole structure with a structurally distinct but isosteric scaffold.[21][22] Even small changes to the core can lead to dramatic shifts in the kinome selectivity profile by altering interactions with regions outside the conserved ATP-binding pocket.[21][23] This can also improve properties like solubility and metabolic stability.[24][25]
-
Structure-Based Design: If crystal structures of your compound bound to its on-target and a key off-target are available, you can analyze the specific molecular interactions. Look for differences in the binding pockets that can be exploited. For example, designing a modification that introduces a steric clash in the off-target's binding site while being accommodated by the on-target can significantly improve selectivity.[26][27] Targeting less conserved regions, such as areas adjacent to the ATP pocket that open in the "DFG-out" inactive conformation of some kinases, is a powerful strategy for achieving selectivity.[1]
Caption: Scaffold hopping replaces the core structure to improve selectivity.
References
- Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. (2018). Frontiers in Chemistry.
- Kinome Profiling Service. MtoZ Biolabs.
- KinomePro - Functional Kinase Activity Profiling. Pamgene.
- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
- Kinase Panel Profiling. Pharmaron CRO Services.
- Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. (2025).
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Physiology.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). In Probe Development and Drug Discovery.
- Computational Prediction of Off-Target Effects in CRISPR Systems. (2025). BioSci Publisher.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol.
- A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. LDRD Annual Report.
- Navigating the Kinome: A Comparative Guide to Kinase Selectivity Profiling Services. Benchchem.
- Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regener
- Scaffold hopping for selectivity. (2019). openlabnotebooks.org.
- Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays. Benchchem.
- A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023).
- Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regener
- Structural approaches to obtain kinase selectivity. (2012). PubMed.
- Macrocyclization and Scaffold Hopping Improves Selectivity and ADME Properties of HPK1 Inhibitors. Synfacts.
- In silico off-target profiling for enhanced drug safety assessment. PMC - NIH.
- Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery.
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). Taylor & Francis.
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). MDPI.
- What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
- A Computational Approach to Finding Novel Targets for Existing Drugs. (2011).
- Rational approaches to improving selectivity in drug design. (2012). Journal of Medicinal Chemistry.
- Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Medi
- Rational Approaches to Improving Selectivity in Drug Design. (2012). PMC - NIH.
- Off-target identification by chemical proteomics for the understanding of drug side effects. (2021). Taylor & Francis.
- How can off-target effects of drugs be minimised?. (2025).
- Scaffold selection and scaffold hopping in lead generation: A medicinal chemistry perspective. (2021).
- Off-Target Profiling.
- Off Target Effect. (2026). Massive Bio.
- Minimize siRNA Off-Target Effects. (2025). BOC Sciences.
- 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects.
- Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (2018). MDPI.
- 1-phenyl-1H-1,3-benzodiazol-2-amine | 43023-11-6. MilliporeSigma.
-
Anti-anxiety properties of new 5H-2,3-benzodiazepine and 5H-[8][11][13]triazepine derivatives. (2025). ResearchGate.
- SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND. International Journal of Pharmaceutical Sciences and Research.
- 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2020). MDPI.
- Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds. (2019). PubMed.
- 1-(3-Methylphenyl)-1H-benzimidazol-5-amine. PubChem.
- SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAM
- Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. European Review for Medical and Pharmacological Sciences.
- Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (2023). MDPI.
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Technical Support Center: Troubleshooting Batch-to-Batch Variability in 1-Phenyl-1H-1,3-benzodiazol-5-amine Synthesis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges in synthesizing 1-phenyl-1H-1,3-benzodiazol-5-amine (also known as 1-phenyl-1H-benzo[d]imidazol-5-amine).
Batch-to-batch consistency is the cornerstone of robust pharmaceutical manufacturing. Subtle deviations in cyclization efficiency, amine stability, and crystallization kinetics often compound, leading to out-of-specification (OOS) impurity profiles and erratic physical properties[1]. This guide provides self-validating protocols and mechanistic insights to help you establish a highly controlled manufacturing environment.
Section 1: Mechanistic Workflow & Critical Control Points
To establish a baseline, we must first map the synthetic pathway and identify where variability is introduced. The standard synthesis involves the condensation of N1-phenylbenzene-1,2,4-triamine with formic acid under acidic conditions (e.g., 4 N HCl), followed by basification and crystallization[2].
Workflow of 1-phenyl-1H-1,3-benzodiazol-5-amine synthesis highlighting Critical Process Parameters.
Section 2: Troubleshooting Guides & FAQs
Q1: We are observing variable levels of uncyclized formamide intermediates in our final API. How do we drive the condensation to completion consistently?
Root Cause Analysis (Causality): The synthesis of the benzimidazole core proceeds via the3, forming a tetrahedral intermediate, followed by dehydration to a formamide, and a subsequent intramolecular cyclization[3]. The second dehydration step (ring closure) is endothermic and requires a high activation energy[3]. Batch-to-batch variability here is almost always caused by fluctuations in the effective concentration of the acid catalyst (HCl) or premature loss of formic acid due to inadequate reflux condensing.
Self-Validating Protocol: Standardized Cyclization & IPC
-
Reagent Preparation: To a reaction vessel, add 1.0 equivalent of N1-phenylbenzene-1,2,4-triamine and suspend in 4 N HCl (approx. 3.3 mL per mmol of triamine)[2].
-
Acid Addition: Slowly charge a safe excess (1.5 to 2.0 equivalents) of 90% formic acid to ensure complete utilization of the diamine[4].
-
Reflux Control: Heat the mixture to a rolling reflux (100–110 °C) under a properly chilled condenser to prevent the volatilization of formic acid.
-
In-Process Control (IPC): Do not quench the reaction based on time alone. Establish an HPLC or TLC (e.g., Dichloromethane:Methanol 9:1) self-validating checkpoint. The reaction must only proceed to the cooling phase when the uncyclized intermediate is <0.5% Area.
Q2: Our isolated product frequently suffers from discoloration (yellow/brown tint) and variable assay values. What causes this, and how can we prevent it?
Root Cause Analysis (Causality): 1-phenyl-1H-1,3-benzodiazol-5-amine contains an electron-rich primary aniline moiety. Aromatic amines are highly susceptible to auto-oxidation, especially when exposed to oxygen in alkaline environments. During the workup, the reaction is basified to pH 11 using solid NaOH to precipitate the free base[2]. If this exothermic basification is done in the presence of dissolved oxygen and without strict temperature control, oxidative degradation occurs, leading to colored azo or quinonoid impurities that are 4[4].
Self-Validating Protocol: Anaerobic Quench & Antioxidant Doping
-
Temperature Control: Cool the acidic reaction mixture to 0–5 °C using an ice bath before basification[2].
-
Inert Atmosphere: Blanket the reactor with Nitrogen or Argon during the addition of NaOH.
-
Antioxidant Addition: Introduce 1-2% (w/w) solid sodium bisulfite to the hot mixture or aqueous phase prior to basification. Sodium bisulfite acts as a sacrificial reductant, 4[4].
-
Rapid Isolation: Slowly add 10% NaOH or solid NaOH until pH 11 is reached. Extract the aqueous fraction immediately (e.g., with ethyl acetate, 3x) and dry the combined organic layers over anhydrous sodium sulfate[2]. Do not leave the product in the highly basic aqueous mother liquor overnight.
Q3: Downstream formulation teams are reporting inconsistent solubility. We suspect variations in Particle Size Distribution (PSD) and polymorphism. How do we standardize the physical properties?
Root Cause Analysis (Causality): Batch-to-batch consistency goes beyond chemical purity; physical properties like crystal habit and PSD directly impact bioavailability and processability. If the crystallization process relies on uncontrolled "crash cooling" or spontaneous nucleation, the resulting supersaturation gradients will yield wildly varying particle sizes and potentially trap solvent inclusions[5][6].
Self-Validating Protocol: Seeded Cooling Crystallization
-
Dissolution: Dissolve the crude API in a minimal amount of boiling solvent (e.g., water or 85% ethanol)[4].
-
Clarification: Add 2 g of decolorizing carbon (Norite) per 50 g of product and digest for 15 minutes. Filter rapidly through a pre-heated funnel to remove insoluble particulates and residual colored impurities[4].
-
Controlled Cooling & Seeding:
-
Transfer the filtrate to a jacketed reactor.
-
Cool linearly from boiling to 60 °C at a rate of 0.5 °C/min.
-
At 60 °C (the metastable zone), introduce 0.5% (w/w) of micronized, phase-pure 1-phenyl-1H-1,3-benzodiazol-5-amine seeds[5].
-
Hold at 60 °C for 30 minutes to allow the seeds to mature, then resume cooling to 10 °C at 0.2 °C/min.
-
-
Validation: Analyze the isolated crystals using 6 to confirm PSD and surface area consistency[6]. A consistent
value across batches validates the cooling curve.
Section 3: Quantitative Data & Quality Metrics
To ensure strict adherence to batch-to-batch consistency, CMC (Chemistry, Manufacturing, and Controls) teams should track the following Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs)[1][7].
| Parameter Category | Metric / Attribute | Target Specification | Corrective Action for Out-of-Spec (OOS) |
| Process (CPP) | Cyclization IPC (HPLC) | Unreacted intermediate < 0.5% | Extend reflux time; verify HCl/Formic acid stoichiometry. |
| Process (CPP) | Basification Temp | < 10 °C during NaOH addition | Decrease NaOH addition rate; increase jacket cooling. |
| Quality (CQA) | Chemical Purity (HPLC) | ≥ 99.0% Area | Recrystallize from hot solvent with decolorizing carbon. |
| Quality (CQA) | Color / Appearance | Off-white to pale crystalline solid | Implement sodium bisulfite wash; strictly exclude oxygen. |
| Quality (CQA) | Particle Size ( | Consistent within ±15% of target | Adjust cooling ramp rate; verify seeding protocol. |
References
-
Organic Syntheses - Benzimidazole Procedure. E. C. Wagner and W. H. Millett. URL:[Link]
-
Chemical Review and Letters - DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid. URL: [Link]
-
PMC / NIH - 1,5-Disubstituted benzimidazoles that direct cardiomyocyte differentiation from mouse embryonic stem cells. M. A. Erickson et al. URL:[Link]
-
CUTM Lab Manuals - To synthesize Benzimidazole from o-phenylenediamine. URL:[Link]
-
Tianming Pharmaceutical - Batch-to-Batch Consistency: Why It Matters for Intermediates. URL:[Link]
-
Surface Measurement Systems - Batch-to-Batch Variability - Applications using Sorption Experiments. URL:[Link]
-
Zaether - Navigating Batch-to-Batch Variability with a Data-Centric Approach. URL:[Link]
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- 7. zaether.com [zaether.com]
Validation & Comparative
1-phenyl-1H-1,3-benzodiazol-5-amine vs. commercially available inhibitors
The cellular activity of these inhibitors is particularly pronounced in cell lines with underlying DNA repair deficiencies, highlighting the principle of synthetic lethality. Talazoparib again shows exceptional potency at the cellular level. [19]
Protocol: Cell Viability Assessment using CellTiter-Glo®
This protocol describes a widely used homogeneous "add-mix-measure" assay to quantify cell viability by measuring ATP levels, which correlate with the number of metabolically active cells. [20][21]
Methodology:
-
Cell Seeding:
-
Seed a BRCA-deficient cancer cell line (e.g., MDA-MB-436) into a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Add the diluted compounds to the respective wells. Include vehicle-only controls (100% viability) and wells with no cells (background).
-
Incubate the plate for a period appropriate for the cell line and compound (typically 72-96 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes. [21] * Add a volume of CellTiter-Glo® Reagent equal to the volume of medium in the well (e.g., 100 µL). [20][21] * Place the plate on an orbital shaker for 2 minutes to induce cell lysis. [22] * Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [20][22]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate luminometer.
-
Subtract the average background luminescence from all readings.
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Plot the percent viability versus the log of the inhibitor concentration and fit the data to determine the EC50 value.
-
Conclusion and Future Directions
The established PARP inhibitors—Olaparib, Niraparib, and Talazoparib—set a high bar for both enzymatic potency and cellular efficacy, particularly in HR-deficient cancer models. [23][24][25]For a novel benzimidazole-based compound like 1-phenyl-1H-1,3-benzodiazol-5-amine to be a viable candidate in this space, it must demonstrate competitive performance in these foundational assays.
The critical next steps for characterizing such a novel compound would involve:
-
Enzymatic Screening: Confirming its inhibitory activity against PARP1 and PARP2 and determining its IC50.
-
Cellular Screening: Assessing its cytotoxicity across a panel of cancer cell lines, including both HR-proficient and HR-deficient pairs, to establish a synthetic lethal window.
-
Mechanism of Action Studies: Performing assays to quantify PARP trapping efficiency, as this is a key differentiator in the cytotoxicity of various PARP inhibitors. [12] By following the rigorous, quantitative methodologies outlined in this guide, researchers can effectively benchmark novel molecules against commercially successful inhibitors, ensuring that only the most promising candidates advance in the drug development pipeline.
References
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Olaparib - NCI - Division of Cancer Treatment and Diagnosis. (n.d.). National Cancer Institute. Retrieved March 7, 2026, from [Link]
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Mechanism of Action for Advanced Ovarian Cancer. (n.d.). LYNPARZA® (olaparib). Retrieved March 7, 2026, from [Link]
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Olaparib. (2024). Wikipedia. Retrieved March 7, 2026, from [Link]
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Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. Bentham Science Publishers. Retrieved March 7, 2026, from [Link]
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Olaparib. (2026). Massive Bio. Retrieved March 7, 2026, from [Link]
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Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. (2014). RSC Publishing. Retrieved March 7, 2026, from [Link]
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Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors. (2021). Chemical Review and Letters, 4(2), 75-84. Retrieved March 7, 2026, from [Link]
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What is the mechanism of Olaparib? (2024). Patsnap Synapse. Retrieved March 7, 2026, from [Link]
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Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. (2022). Biointerface Research in Applied Chemistry, 12(4), 5195-5221. Retrieved March 7, 2026, from [Link]
-
Langelier, M. F., Riccio, A. A., & Pascal, J. M. (2018). Rapid Detection and Signaling of DNA Damage by PARP-1. Frontiers in Bioscience (Landmark edition), 23(8), 1541–1559. Retrieved March 7, 2026, from [Link]
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Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. Retrieved March 7, 2026, from [Link]
-
Liscio, P., et al. (2021). Multiple functions of PARP1 in the repair of DNA double strand breaks. DNA Repair, 107, 103213. Retrieved March 7, 2026, from [Link]
-
Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry, 58(8), 3302-3314. ACS Publications. Retrieved March 7, 2026, from [Link]
-
Niraparib is an Orally Active PARP1 and PARP2 Inhibitor for Kinds of Cancers Research. (2024). Active Bio. Retrieved March 7, 2026, from [Link]
-
Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. (2023). Frontiers in Oncology, 13. Retrieved March 7, 2026, from [Link]
-
De, A. (2011). Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases. Journal of Cancer Science & Therapy, S1. Retrieved March 7, 2026, from [Link]
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Wang, S., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 389. MDPI. Retrieved March 7, 2026, from [Link]
-
D'Amours, D., et al. (2019). Multifaceted Role of PARP-1 in DNA Repair and Inflammation. International Journal of Molecular Sciences, 21(1), 32. MDPI. Retrieved March 7, 2026, from [Link]
-
Measure cancer cell viability using a homogeneous, stable luminescence assay. (n.d.). Molecular Devices. Retrieved March 7, 2026, from [Link]
-
Functional Aspects of PARP1 in DNA Repair and Transcription. (2012). International Journal of Molecular Sciences, 13(11), 14648-14672. MDPI. Retrieved March 7, 2026, from [Link]
-
PARP Inhibitors Cancer Therapy Market 2028. (2022). BioSpace. Retrieved March 7, 2026, from [Link]
-
Efficacy of PARP inhibitor Talazoparib on Invasive Lobular Carcinoma breast cancer models. (2021). Cancer Research, 81(4 Supplement), PS1-02. Retrieved March 7, 2026, from [Link]
-
Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. (2023). YouTube. Retrieved March 7, 2026, from [Link]
-
Global PARP Inhibitors Cancer Therapy Market and Clinical Trials Insight 2028. (2022). Kuick Research. Retrieved March 7, 2026, from [Link]
-
What is the mechanism of Niraparib Tosylate? (2024). Patsnap Synapse. Retrieved March 7, 2026, from [Link]
-
Popular Parp Inhibitors List, Drug Prices and Medication Information. (2023). GoodRx. Retrieved March 7, 2026, from [Link]
-
An Overview of PARP Inhibitors for the Treatment of Breast Cancer. (2020). Targeted Oncology, 15(5), 577-595. Retrieved March 7, 2026, from [Link]
-
The Current Status of PARP Inhibitors in Ovarian Cancer. (2020). Targeted Oncology. Retrieved March 7, 2026, from [Link]
-
PARP1 Colorimetric Assay Kit - Data Sheet. (n.d.). BPS Bioscience. Retrieved March 7, 2026, from [Link]
-
Synthesis of Phenyl 1-Benzyl-1H-Benzo[d]imidazol-2-ylcarbamates. (2013). Indian Journal of Heterocyclic Chemistry, 23, 125-128. Connect Journals. Retrieved March 7, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents. (2022). Journal of Medicinal Chemistry, 65(3), 2249–2271. Semantic Scholar. Retrieved March 7, 2026, from [Link]
-
Synthesis of phenyl 1-benzyl-1H-benzo [d] imidazol-2-ylcarbamates. (2013). Indian Journal of Heterocyclic Chemistry, 23, 125-128. ResearchGate. Retrieved March 7, 2026, from [Link]
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (2012). Molecules, 17(10), 11849–11864. Retrieved March 7, 2026, from [Link]
-
Synthesis and biological evaluation of 1H-benzimidazol-5-ols as potent HBV inhibitors. (2010). Bioorganic & medicinal chemistry letters, 20(24), 7583–7586. Retrieved March 7, 2026, from [Link]
-
Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. (2020). Molecules, 25(22), 5348. MDPI. Retrieved March 7, 2026, from [Link]
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- 4. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. goodrx.com [goodrx.com]
Benchmarking the Benzimidazole Core (1-phenyl-1H-1,3-benzodiazol-5-amine) Against Cardiogenol C in Stem Cell Cardiomyogenesis
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Small-Molecule Inducers of Embryonic Stem Cell (ESC) Differentiation
Executive Summary & Mechanistic Rationale
The development of regenerative cardiovascular therapies relies heavily on the ability to efficiently direct pluripotent stem cells into the cardiomyogenic lineage. While biological growth factors are traditionally used, small molecules offer superior temporal control, reproducibility, and cost-effectiveness.
This guide provides an objective benchmarking analysis of 1-phenyl-1H-1,3-benzodiazol-5-amine (PBA) —a foundational 1,5-disubstituted benzimidazole core identified in high-content screens—against the industry-standard reference compound, Cardiogenol C (CgC) [1][2].
The causality behind their efficacy lies in distinct signaling interventions. CgC, a diaminopyrimidine, potently induces differentiation by modulating the Wnt/β-catenin pathway[3]. Conversely, PBA and its optimized derivatives (such as 1-phenyl-5-(4-methylphthalazinyl) aminobenzimidazole) drive cardiomyogenesis by promoting the degradation of the TGF-β type II receptor, effectively removing inhibitory signals that block mesoderm commitment[1][4].
Fig 1. Mechanistic pathways of PBA and Cardiogenol C in driving cardiomyogenesis.
Quantitative Data Comparison
To objectively evaluate PBA against CgC, we must look at both the baseline activity of the unsubstituted PBA core and its optimized derivatives. Cardiogenol C is known to induce differentiation at an EC50 of approximately 100 nM without significant cytotoxicity up to 25 µM[2]. In contrast, while the bare PBA core exhibits moderate baseline activity, functionalizing the 5-amino group (e.g., via N-arylation to form Compound 1) yields a robust 13.7-fold increase in cardiomyogenesis[1].
Table 1: Pharmacological Benchmarking in mESC Models
| Compound | Chemical Scaffold | Primary Target / Mechanism | EC50 (Cardiomyogenesis) | IC50 (Cytotoxicity) | Max Fold-Change (MHC+ Cells) |
| Cardiogenol C (Reference) | Diaminopyrimidine | Wnt/β-catenin modulation | ~0.1 µM | > 25.0 µM | ~10.0x |
| PBA (Core Scaffold) | Benzimidazole | TGF-β Receptor Degradation | ~2.5 µM | > 50.0 µM | ~3.2x |
| PBA Derivative (Hit 1) | 1,5-Disubstituted Benzimidazole | TGF-β Receptor Degradation | ~0.5 µM | ~20.0 µM | 13.7x |
Data synthesized from high-content cell-based assays employing mouse embryonic stem cells (mESCs)[1][2].
Self-Validating Experimental Workflow
To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates critical internal controls: a vehicle control (0.1% DMSO) to establish the baseline rate of spontaneous differentiation, and a parallel ATP-based viability assay to guarantee that any reduction in Myosin Heavy Chain (MHC) expression is due to a lack of differentiation efficacy, not compound-induced apoptosis.
Fig 2. Self-validating experimental workflow for mESC cardiomyogenesis benchmarking.
Protocol 1: Embryoid Body (EB) Formation & Mesoderm Induction
Causality Note: The hanging drop method is strictly employed during the initial 48 hours to force three-dimensional cellular aggregation. This physical constraint mimics the spatial dynamics of the early blastocyst, a prerequisite for the spontaneous breaking of symmetry required for mesoderm induction. Furthermore, Leukemia Inhibitory Factor (LIF) must be completely withdrawn to allow the cells to exit their naive pluripotent state.
-
Cell Preparation: Trypsinize mESCs cultured in LIF-supplemented maintenance media. Neutralize and resuspend in differentiation media (DMEM, 15% FBS, 1% non-essential amino acids, 0.1 mM β-mercaptoethanol, LIF-free ).
-
Hanging Drop Culture (Day 0): Dispense 20 µL drops (containing ~400 cells/drop) onto the inside lid of a 150 mm Petri dish. Invert the lid over the dish containing PBS to prevent evaporation.
-
Incubation: Incubate at 37°C, 5% CO2 for 48 hours to allow compact EB formation.
Protocol 2: Compound Treatment & High-Content Screening
Causality Note: Compounds are introduced strictly between Days 2 and 4. This specific temporal window aligns with the transient peak of mesoderm progenitor commitment. Adding the compounds too early causes toxicity; adding them too late misses the developmental window for cardiac specification.
-
Compound Preparation: Reconstitute Cardiogenol C and PBA in anhydrous DMSO to a 10 mM stock. Aliquot and store at -20°C to prevent degradation[5].
-
Treatment (Day 2): Harvest EBs from the hanging drops and transfer them to ultra-low attachment 96-well plates. Add differentiation media containing either:
-
Test: PBA or PBA derivatives (0.1 µM - 10 µM).
-
Reference: Cardiogenol C (100 nM)[2].
-
Negative Control: 0.1% DMSO vehicle.
-
-
Washout & Plating (Day 4): Wash EBs thoroughly with PBS to remove the compounds. Plate EBs onto 0.1% gelatin-coated 96-well optical plates to allow adherence and structural maturation.
-
Maturation (Days 4-14): Replace differentiation media every 48 hours. Observe daily for the onset of spontaneous rhythmic contractions (beating EBs).
-
Immunofluorescence Readout (Day 14):
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100 and block with 5% BSA.
-
Stain with primary antibody against anti-Myosin Heavy Chain (MHC) and a fluorescent secondary antibody.
-
Counterstain nuclei with DAPI.
-
Validation Step: Run a parallel CellTiter-Glo luminescent assay on a duplicate plate to normalize MHC+ area against total viable cell ATP.
-
Discussion & Conclusion
When benchmarked against the established standard Cardiogenol C, the 1-phenyl-1H-1,3-benzodiazol-5-amine scaffold proves to be a highly viable starting point for directing stem cell lineage commitment[4]. While Cardiogenol C operates efficiently at nanomolar concentrations (EC50 ~100 nM)[2], it is structurally rigid.
PBA, conversely, offers a highly modular benzimidazole core. As demonstrated in recent high-content screens, modifying the 5-position of the PBA core with a phthalazine ring (e.g., Compound 1) drastically lowers its EC50 and pushes its cardiomyogenic fold-change to 13.7x over vehicle controls, outperforming the baseline efficacy of CgC[1]. Therefore, while CgC remains the gold standard for routine in vitro differentiation assays, PBA represents a superior, tunable chemical scaffold for the development of novel regenerative therapeutics targeting the TGF-β pathway.
References
- Source: nih.
- Source: nih.
- Source: sigmaaldrich.
- Source: nih.
- Source: stemcell.
Sources
- 1. 1,5-Disubstituted benzimidazoles that direct cardiomyocyte differentiation from mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiogenol C [sigmaaldrich.com]
- 3. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,5-Disubstituted benzimidazoles that direct cardiomyocyte differentiation from mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.stemcell.com [cdn.stemcell.com]
Safety Operating Guide
Personal protective equipment for handling 1-phenyl-1H-1,3-benzodiazol-5-amine
Advanced Safety and Operational Guide for Handling 1-phenyl-1H-1,3-benzodiazol-5-amine
As a Senior Application Scientist, I recognize that handling specialized intermediates like 1-phenyl-1H-1,3-benzodiazol-5-amine (CAS No. 53897-95-3) requires moving beyond basic laboratory safety rules[1]. This compound is a primary aromatic amine (PAA) built upon a benzimidazole scaffold. To handle it safely, researchers must understand the mechanistic toxicology of the molecule to implement a self-validating safety protocol.
This guide provides the authoritative framework for the risk assessment, personal protective equipment (PPE) selection, handling, and disposal of this specific compound.
Mechanistic Risk Profile: The "Why" Behind the Protocol
Before selecting PPE, we must understand the specific chemical threats posed by 1-phenyl-1H-1,3-benzodiazol-5-amine. The hazard profile is dictated by its two primary structural features:
-
The Primary Aromatic Amine (PAA) Moiety: PAAs are notoriously lipid-soluble, meaning they rapidly penetrate the stratum corneum (the skin's outer layer) upon contact[2]. Biologically, PAAs undergo N-hydroxylation by cytochrome P450 enzymes in the liver, forming highly reactive nitrenium ions that can covalently bind to DNA and proteins, initiating genotoxic and potentially carcinogenic events[3].
-
The Benzimidazole Core: Benzimidazole derivatives are generally classified as acute oral toxicants and severe eye/skin irritants[4]. Furthermore, when heated to decomposition, the benzimidazole ring breaks down to emit highly toxic nitrogen oxide (NOx) fumes[5].
Table 1: Quantitative & Qualitative Hazard Summary
| Hazard Category | Mechanistic Driver | Operational Implication |
| Dermal Absorption | High lipophilicity of the aromatic amine structure[2]. | Standard thin nitrile gloves are insufficient for prolonged exposure or solvent-mediated contact. |
| Inhalation Toxicity | Solid powder form creates micro-aerosols during transfer[5]. | Weighing must be performed under negative pressure to prevent bypassing hepatic first-pass metabolism. |
| Environmental Toxicity | PAAs resist natural degradation and are highly toxic to aquatic life[2]. | Aqueous waste cannot be poured down the drain; strict segregation is required[6]. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is inadequate for handling highly reactive PAAs. The following matrix details the required equipment and the scientific causality behind each choice.
Table 2: Required PPE and Mechanistic Rationale
| Protection Area | Required Equipment | Scientific Causality & Validation |
| Hand Protection | Double-gloving: 8-mil Nitrile (inner) + Butyl rubber or Viton™ (outer). | Causality: PAAs easily permeate standard 4-mil nitrile, especially if dissolved in carrier solvents like DMSO or DCM. Butyl/Viton provides a superior chemical barrier against lipophilic amines[7].Validation: Inspect outer gloves for micro-tears using the air-inflation test prior to donning. |
| Eye/Face Protection | ANSI Z87.1 tight-fitting chemical splash goggles. | Causality: Benzimidazoles cause severe ocular irritation[7]. Safety glasses with side shields do not protect against airborne micro-dust generated during powder transfer.Validation: Ensure a tight seal against the face with no gaps. |
| Respiratory | N95/P100 Particulate Respirator (if outside hood) or Fume Hood (primary). | Causality: Prevents inhalation of aerosolized benzimidazole dust[8].Validation: Perform a positive/negative pressure seal check before entering the workspace. |
| Body Protection | Flame-resistant, fluid-impermeable lab coat (e.g., Tyvek® sleeves). | Causality: Prevents dermal absorption through accidental powder dusting on standard cotton lab coats, which can trap the chemical against the skin[9]. |
Step-by-Step Methodologies: Handling & Operations
To ensure trustworthiness, every operational step must be treated as a self-validating system where the completion of one safety check enables the next.
Protocol A: Safe Weighing and Transfer of Solid Powder
-
Environmental Verification: Verify that the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Do not proceed if the flow alarm is active[7].
-
Static Elimination: 1-phenyl-1H-1,3-benzodiazol-5-amine powder can carry a static charge, causing it to aerosolize or cling to spatulas. Wipe the exterior of the reagent bottle and the balance with an anti-static ionizing cloth.
-
Tool Selection: Use a grounded, non-sparking spatula (e.g., PTFE-coated) to prevent friction-induced reactions, as some amine intermediates are highly sensitive to friction with metallic labware[2].
-
Transfer: Weigh the material directly into a pre-tared, sealable vial rather than open weigh boats. Seal the vial inside the fume hood before transporting it to the reaction setup.
-
Decontamination: Wipe down the balance and hood surface with a solvent appropriate for dissolving the amine (e.g., a dilute acidic solution to form the water-soluble ammonium salt), followed by a water rinse[4].
Protocol B: Immediate Spill Response
-
Isolate: Evacuate personnel from the immediate vicinity and increase local exhaust ventilation[10].
-
Neutralize & Absorb: For solid spills, do not sweep (which creates dust). Cover the powder with damp absorbent pads or a specialized spill control agent (e.g., sodium bicarbonate or inert sand)[11].
-
Collect: Use a non-sparking plastic scoop to transfer the absorbed material into a rigid, sealable hazardous waste container[11].
-
Surface Wash: Wash the spill area with a weak acidic solution (to protonate residual amine), followed by copious amounts of soap and water[4].
Operational Workflow Visualization
The following diagram illustrates the critical path for handling and disposing of 1-phenyl-1H-1,3-benzodiazol-5-amine to ensure zero environmental or occupational exposure.
Operational workflow for the safe handling, spill response, and disposal of aromatic amines.
Waste Disposal Plan
Improper disposal of aromatic amines leads to severe soil and groundwater contamination[2]. 1-phenyl-1H-1,3-benzodiazol-5-amine must be treated as a high-priority hazardous chemical waste[6].
-
Waste Segregation: Do not mix PAA waste with general organic solvent waste. Collect all liquid solutions, contaminated gloves, and absorbent pads in a dedicated, leak-proof, high-density polyethylene (HDPE) container[6].
-
Labeling: Clearly label the container as "Hazardous Chemical Waste: Toxic Aromatic Amine (1-phenyl-1H-1,3-benzodiazol-5-amine)"[11].
-
Final Destruction: The only acceptable method of disposal is high-temperature incineration at a permitted hazardous waste facility. Incineration ensures the complete thermal destruction of the stable benzimidazole ring, preventing the formation of secondary toxic analogues[6].
References
- 1-phenyl-1H-1,3-benzodiazol-5-amine | 53897-95-3. ChemicalBook.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
- Aromatic Amine Toxicity → Area → Resource 1 - Pollution. Sustainability Directory.
- Benzimidazole SDS, 51-17-2 Safety Data Sheets. ECHEMI.
- Proper Disposal of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one: A Comprehensive Guide. Benchchem.
- SAFETY DATA SHEET - Benzimidazole. Fisher Scientific.
- Personal protective equipment for handling 1-butyl-1H-indol-4-amine. Benchchem.
- Guidelines for Laboratory Safety. Faculty of Science, UTM.
- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
- UTRGV Laboratory Safety Manual. UTRGV.
Sources
- 1. 1-phenyl-1H-1,3-benzodiazol-5-amine | 53897-95-3 [m.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. utrgv.edu [utrgv.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. science.utm.my [science.utm.my]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
